SR17018
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl3N3O/c20-13-3-1-12(2-4-13)11-24-7-5-14(6-8-24)25-18-10-16(22)15(21)9-17(18)23-19(25)26/h1-4,9-10,14H,5-8,11H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGUDYUGRSQDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC(=C(C=C3NC2=O)Cl)Cl)CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336689 | |
| Record name | SR-17018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2134602-45-0 | |
| Record name | SR-17018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2134602450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SR-17018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SR-17018 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M8P7UAW4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one (SR-17018)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one, a compound also known as SR-17018. This molecule has been identified as a potent and selective G-protein biased agonist for the μ-opioid receptor (MOR). Its unique pharmacological profile, characterized by the preferential activation of G-protein signaling pathways over β-arrestin2 recruitment, has positioned it as a compound of significant interest for the development of novel analgesics with potentially improved safety profiles compared to conventional opioids. This document details the signaling pathways, quantitative pharmacological data, and methodologies of key experiments used to elucidate its mechanism of action.
Core Mechanism of Action: G-Protein Biased Agonism at the μ-Opioid Receptor
The primary mechanism of action of SR-17018 is its function as a biased agonist at the μ-opioid receptor (MOR).[1] Unlike traditional opioid agonists, which activate both G-protein signaling and β-arrestin2 recruitment pathways, SR-17018 demonstrates a strong preference for the G-protein signaling cascade.[1] This biased agonism is a critical feature, as the G-protein pathway is primarily associated with the analgesic effects of opioids, while the β-arrestin2 pathway is implicated in many of the adverse effects, including respiratory depression, tolerance, and constipation.
SR-17018 is also characterized as a non-competitive agonist. It appears to bind to the MOR in a manner that stabilizes an active conformation of the receptor, leading to sustained G-protein activation. This interaction is distinct from the orthosteric binding site of conventional opioids, yet its effects can be reversed by MOR antagonists.
Signaling Pathways
Upon binding to the μ-opioid receptor, SR-17018 preferentially initiates a signaling cascade through the inhibitory G-protein (Gi/o) pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. In contrast, its engagement with the β-arrestin2 pathway is significantly limited.
Quantitative Data
The pharmacological profile of SR-17018 has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of SR-17018 at the Human μ-Opioid Receptor
| Assay | Parameter | Value | Cell Line | Reference |
| [³⁵S]GTPγS Binding | EC₅₀ | 97 nM | CHO | [2] |
| β-Arrestin2 Recruitment | EC₅₀ | > 10,000 nM | U2OS | [2] |
| β-Arrestin2 Recruitment | Eₘₐₓ | No significant effect below 10 μM | CHO | [2] |
Table 2: In Vivo Activity of SR-17018 in Mice
| Assay | Parameter | Dose | Effect | Reference |
| Hot Plate Test | Antinociception | 1, 3, 6, 12 mg/kg (i.p.) | Efficacious at all doses tested | [3] |
| Whole-Body Plethysmography | Respiratory Depression | 0.3 - 27 mg/kg (oral) | Dose-dependent depression | [4] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a GPCR.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of SR-17018 for G-protein activation at the μ-opioid receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human μ-opioid receptor (CHO-hMOR).
-
Incubation: Cell membranes (5-10 µg) are incubated in a buffer containing 20 mM HEPES, 10 mM MgCl₂, and 100 mM NaCl (pH 7.4).[5]
-
Reaction Mixture: To the membrane suspension, add 0.05 nM [³⁵S]GTPγS, 10 µM GDP, and varying concentrations of SR-17018.[5] The final volume is brought to 1 ml.
-
Incubation Conditions: The reaction mixture is incubated for 60 minutes at 25°C.[5]
-
Determination of Non-specific and Basal Binding: Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS, while basal binding is measured in the absence of the test compound.[5]
-
Termination and Filtration: The reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters.
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: The increase in [³⁵S]GTPγS binding above basal levels is plotted against the concentration of SR-17018 to determine EC₅₀ and Eₘₐₓ values using non-linear regression analysis. Efficacy is often expressed as a percentage of the maximum stimulation achieved with a reference full agonist like DAMGO.[5]
β-Arrestin2 Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin2 to the activated GPCR.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of SR-17018 to induce β-arrestin2 recruitment to the μ-opioid receptor.
Methodology (using PathHunter® assay as an example):
-
Cell Culture: Use a cell line (e.g., U2OS or CHO) engineered to co-express the μ-opioid receptor fused to a ProLink (PK) tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag.[6]
-
Cell Plating: Seed the cells in a 384-well plate and incubate overnight.[6]
-
Compound Addition: Add varying concentrations of SR-17018 to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.[2]
-
Detection: Add the detection reagent containing the substrate for the complemented enzyme.
-
Signal Measurement: Incubate for 60 minutes at room temperature and measure the chemiluminescent signal.[6]
-
Data Analysis: The luminescent signal is proportional to the amount of β-arrestin2 recruitment. Plot the signal against the concentration of SR-17018 to determine EC₅₀ and Eₘₐₓ values.
In Vivo Hot Plate Test
This assay assesses the analgesic properties of a compound by measuring the latency of a thermal nociceptive response.
Objective: To evaluate the antinociceptive effects of SR-17018 in an animal model.
Methodology:
-
Animal Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Place each mouse individually on a hot plate maintained at a constant temperature (e.g., 55°C ± 0.1°C) and record the latency to a nociceptive response (e.g., paw licking, jumping).[7] A cut-off time is set to prevent tissue damage.
-
Compound Administration: Administer SR-17018 (e.g., intraperitoneally or orally) at various doses.
-
Post-treatment Measurements: At specific time points after drug administration, place the mice back on the hot plate and measure the response latency.
-
Data Analysis: The increase in response latency compared to baseline or a vehicle-treated control group is a measure of analgesia.
In Vivo Whole-Body Plethysmography
This technique is used to measure respiratory parameters in conscious, unrestrained animals.
Objective: To assess the potential respiratory depressant effects of SR-17018.
Methodology:
-
Animal Acclimatization: Acclimatize mice to the plethysmography chambers.
-
Baseline Recording: Record baseline respiratory parameters, including respiratory rate, tidal volume, and minute volume.
-
Compound Administration: Administer SR-17018 at various doses.
-
Post-treatment Recording: Continuously monitor and record respiratory parameters for a defined period after drug administration.
-
Data Analysis: Compare the post-treatment respiratory parameters to baseline values or a vehicle-treated control group to determine the extent of respiratory depression.
Conclusion
5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one (SR-17018) is a G-protein biased agonist of the μ-opioid receptor. Its mechanism of action, characterized by potent activation of the G-protein signaling pathway with minimal recruitment of β-arrestin2, represents a promising strategy for the development of safer opioid analgesics. The data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on this and similar compounds. Further investigation into the long-term effects and the full clinical potential of SR-17018 is warranted.
References
- 1. SR-17018 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. [35S]GTPɣS binding assay [bio-protocol.org]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In-Vivo Models for Management of Pain [scirp.org]
The Discovery and Synthesis of SR-17018: A G-Protein Biased Agonist at the µ-Opioid Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SR-17018 is a novel, non-peptide small molecule that acts as a biased agonist at the µ-opioid receptor (MOR).[1] It selectively activates the G-protein signaling pathway, which is associated with analgesia, over the β-arrestin 2 recruitment pathway, which is implicated in many of the adverse effects of traditional opioids, such as respiratory depression and tolerance.[1] This unique pharmacological profile has positioned SR-17018 as a significant tool in opioid research, offering the potential for safer and more effective pain management. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of SR-17018, including detailed experimental protocols and a summary of its key quantitative data.
Discovery and Rationale
The development of SR-17018 was driven by the "biased agonism" hypothesis, which posits that separating the G-protein-mediated therapeutic effects of opioids from the β-arrestin-mediated side effects could lead to safer analgesics.[1] SR-17018 emerged from research aimed at identifying MOR agonists with a strong bias towards G-protein signaling.[1] In preclinical studies, it has demonstrated potent analgesic properties with a significantly wider therapeutic window compared to conventional opioids like morphine.[1] Furthermore, chronic administration of SR-17018 in animal models did not lead to the development of tolerance in the hot plate test and it has been shown to reverse morphine tolerance.[2][3]
Synthesis of SR-17018
The chemical synthesis of SR-17018, systematically named 5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one, involves a multi-step process. A key synthetic strategy involves the condensation of a substituted o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core. This is followed by N-alkylation to introduce the substituted piperidine moiety.
While a detailed, step-by-step protocol from a single primary source is not publicly available, the general approach to synthesizing similar benzimidazole derivatives often involves the following key reactions:
-
Condensation Reaction: The synthesis typically begins with the reaction of a substituted benzene-1,2-diamine (in this case, likely a dichloro-substituted version) with a suitable reagent to form the benzimidazolone ring system.
-
Suzuki-Miyaura Coupling: This cross-coupling reaction is a common method for forming carbon-carbon bonds and could be employed to construct key intermediates.
-
N-Alkylation: The final step would likely involve the alkylation of the benzimidazole nitrogen with a 1-(chloromethyl)-4-substituted piperidine to yield the final product.
Pharmacological Profile
In Vitro Pharmacology
The in vitro pharmacological profile of SR-17018 has been characterized through a variety of assays to determine its binding affinity, potency, and efficacy at the µ-opioid receptor, as well as its signaling bias.
| Parameter | Value | Assay | Cell Line | Reference(s) |
| EC50 (GTPγS) | 97 nM | [³⁵S]GTPγS Binding | CHO-hMOR | [4] |
| Emax (GTPγS) | Partial Agonist | [³⁵S]GTPγS Binding | Brainstem | [3] |
| EC50 (β-arrestin2) | > 10 µM | β-arrestin 2 Recruitment (BRET) | U2OS | [5] |
| Bias Factor | 80-100 (relative to DAMGO) | GTPγS vs. β-arrestin2 Recruitment | - | [3] |
In Vivo Pharmacology
In vivo studies in animal models have been crucial in elucidating the therapeutic potential and safety profile of SR-17018.
| Parameter | Value | Assay | Animal Model | Reference(s) |
| ED50 (Hot Plate) | 6.9 mg/kg (i.p.) | Hot Plate Test | Mice | |
| ED50 (Tail Flick) | 7.7 mg/kg (i.p.) | Warm Water Tail Flick | Mice | |
| Respiratory Depression | Not significant up to 48 mg/kg | Whole-Body Plethysmography | Mice | |
| Tolerance | No tolerance observed in hot plate assay with chronic dosing | Hot Plate Test | Mice | [2][3] |
Pharmacokinetics
| Parameter | Value | Route of Administration | Animal Model | Reference(s) |
| Half-life (t½) | ~6 hours | Oral | Mice | [3][6] |
| Bioavailability | 69% | Oral | Mice | [3] |
| Brain Penetrance | Yes | Oral | Mice | [6] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins, a primary downstream event of µ-opioid receptor activation.
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human µ-opioid receptor or from brain tissue (e.g., mouse brainstem).
-
Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Incubation: Membranes are incubated with varying concentrations of SR-17018, [³⁵S]GTPγS, and other assay components.
-
Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values.
β-Arrestin 2 Recruitment Assay (BRET)
This assay quantifies the recruitment of β-arrestin 2 to the activated µ-opioid receptor.
-
Cell Culture: U2OS cells co-transfected with the µ-opioid receptor and a β-arrestin 2 fusion protein (e.g., linked to a luciferase or fluorescent protein) are used.
-
Assay Procedure: Cells are treated with varying concentrations of SR-17018.
-
Detection: The recruitment of β-arrestin 2 is measured by detecting the bioluminescence resonance energy transfer (BRET) signal.
-
Data Analysis: Dose-response curves are constructed to determine the EC50 for β-arrestin 2 recruitment.
Hot Plate Analgesia Assay
This is a common in vivo assay to assess the analgesic effects of compounds against thermal pain.
-
Animals: Male C57BL/6 mice are typically used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55°C) is used.
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each mouse.
-
SR-17018 or a vehicle control is administered (e.g., intraperitoneally).
-
At specific time points after administration, the latency to the nociceptive response is measured again.
-
-
Data Analysis: The antinociceptive effect is typically expressed as the maximum possible effect (%MPE).
Whole-Body Plethysmography
This non-invasive technique is used to measure respiratory function in conscious, unrestrained animals.
-
Animals: Mice are placed in a sealed plethysmography chamber.
-
Apparatus: The plethysmograph measures pressure changes within the chamber caused by the animal's breathing.
-
Procedure:
-
Animals are allowed to acclimate to the chamber.
-
Baseline respiratory parameters (e.g., respiratory rate, tidal volume) are recorded.
-
SR-17018 or a vehicle control is administered.
-
Respiratory parameters are monitored continuously for a set period.
-
-
Data Analysis: Changes in respiratory rate and other parameters are analyzed to assess for respiratory depression.
Signaling Pathways and Visualization
SR-17018's biased agonism at the µ-opioid receptor results in a distinct signaling cascade. Upon binding, it preferentially stabilizes a receptor conformation that favors coupling to and activation of inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunits can modulate ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. These actions at the cellular level contribute to the analgesic effect.
Crucially, SR-17018 has a significantly reduced ability to recruit β-arrestin 2. The β-arrestin pathway is associated with receptor desensitization, internalization, and the activation of other signaling pathways, such as MAP kinases, which have been linked to some of the adverse effects of opioids.
Caption: Biased signaling of SR-17018 at the µ-opioid receptor.
Caption: Experimental workflow for the characterization of SR-17018.
Conclusion
SR-17018 represents a significant advancement in the field of opioid pharmacology. Its discovery and characterization have provided compelling preclinical evidence for the feasibility of developing G-protein biased µ-opioid receptor agonists as safer and more effective analgesics. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to build upon these findings and translate the promise of biased agonism into clinical reality. Further investigation into the long-term effects and full clinical potential of SR-17018 and similar compounds is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. A G protein signaling-biased agonist at the μ-opioid receptor reverses morphine tolerance while preventing morphine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to SR-17018: A Biased Mu-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-17018 is a novel, potent, and selective biased agonist for the mu-opioid receptor (MOR). It preferentially activates the G-protein signaling cascade, which is associated with analgesia, while demonstrating significantly reduced recruitment of β-arrestin2, a pathway implicated in the adverse effects of classical opioids such as respiratory depression and tolerance. This unique pharmacological profile positions SR-17018 as a promising lead compound in the development of safer and more effective opioid analgesics. This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of SR-17018, including detailed experimental protocols and a summary of key quantitative data.
Chemical Structure and Properties
SR-17018 is a synthetic, non-morphinan small molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one[1] |
| CAS Number | 2134602-45-0[1][2][3][4] |
| Molecular Formula | C19H18Cl3N3O[1][2][3][4] |
| Molecular Weight | 410.72 g/mol [1][2][3][4] |
| SMILES | O=C1NC2=CC(Cl)=C(Cl)C=C2N1C3CCN(CC4=CC=C(Cl)C=C4)CC3[4] |
| Appearance | White to off-white solid[4] |
| Solubility | Soluble in DMSO (12.5 mg/mL); Insoluble in water (< 0.1 mg/mL)[4] |
| Purity (by HPLC) | ≥98%[2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for up to 2 years[4] |
Pharmacological Profile
SR-17018 is characterized as a G-protein biased agonist of the mu-opioid receptor. This bias results in potent activation of the G-protein signaling pathway, primarily through Gαi/o subunits, while having minimal efficacy in recruiting β-arrestin2.
In Vitro Pharmacology
The in vitro pharmacological properties of SR-17018 have been characterized in various cell-based assays. A summary of the key quantitative data is presented below.
| Parameter | Assay | Cell Line | Value | Reference Compound |
| EC50 (GTPγS Binding) | GTPγS Binding Assay | CHO cells expressing human MOR | 97 nM[2][4][5] | - |
| Emax (β-arrestin2 Recruitment) | β-arrestin2 Recruitment Assay | - | No obvious effect below 10 μM[4][5] | DAMGO |
In Vivo Pharmacology
In animal models, SR-17018 exhibits potent antinociceptive effects with a significantly improved safety profile compared to traditional opioids like morphine.
| Parameter | Animal Model | Assay | Value |
| ED50 (Antinociception) | Mice | Hot Plate Test | 6.9 mg/kg (i.p.) |
| ED50 (Antinociception) | Mice | Tail Flick Test | 7.7 mg/kg (i.p.)[6] |
| Respiratory Depression | Mice | Whole-Body Plethysmography | Significantly less than morphine at equianalgesic doses |
Signaling Pathway
SR-17018 exerts its effects by binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR). This binding event preferentially stabilizes a receptor conformation that favors coupling to and activation of inhibitory Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in neuronal inhibition and analgesia. The minimal recruitment of β-arrestin2 is thought to be the basis for its reduced side-effect profile.
Caption: Signaling pathway of SR-17018 at the mu-opioid receptor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of SR-17018, based on the procedures described in Schmid et al., 2017 and Grim et al., 2020.
[35S]GTPγS Binding Assay
This assay measures the functional activation of G-proteins by MOR agonists.
-
Membrane Preparation:
-
CHO cells stably expressing the human mu-opioid receptor are harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 5 mM MgCl2).
-
The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in the same buffer and stored at -80°C until use.
-
-
Assay Procedure:
-
Cell membranes (10-20 µg of protein) are incubated in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA) with varying concentrations of SR-17018.
-
GDP (10 µM) is added and the mixture is pre-incubated for 15 minutes at 30°C.
-
The reaction is initiated by the addition of [35S]GTPγS (0.1 nM).
-
The incubation is carried out for 60 minutes at 30°C and terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer and the bound radioactivity is quantified by liquid scintillation counting.
-
Data are analyzed using non-linear regression to determine EC50 and Emax values.
-
β-arrestin2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin2 to the activated MOR.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are co-transfected with plasmids encoding for the human MOR and a β-arrestin2 fusion protein (e.g., with a reporter enzyme fragment).
-
-
Assay Procedure:
-
Transfected cells are plated in 96-well plates and incubated for 24-48 hours.
-
The culture medium is replaced with assay buffer.
-
Cells are stimulated with varying concentrations of SR-17018 for 90 minutes at 37°C.
-
A substrate for the reporter enzyme is added, and the luminescence or fluorescence is measured using a plate reader.
-
Data are normalized to the response of a full agonist (e.g., DAMGO) to determine the Emax.
-
In Vivo Antinociception - Hot Plate Test
This test assesses the analgesic effect of SR-17018 in response to a thermal stimulus.
-
Animals:
-
Male C57BL/6J mice are used.
-
Animals are acclimated to the testing room for at least 1 hour before the experiment.
-
-
Procedure:
-
A baseline latency to a nociceptive response (paw lick or jump) is determined by placing the mouse on a hot plate maintained at 52-55°C. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
SR-17018 or vehicle is administered (e.g., intraperitoneally).
-
The latency to the nociceptive response is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
The data are often expressed as the maximum possible effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
ED50 values are calculated from the dose-response curves.
-
Caption: Experimental workflow for the characterization of SR-17018.
Conclusion
SR-17018 represents a significant advancement in the field of opioid pharmacology. Its pronounced G-protein bias translates to a promising preclinical profile of potent analgesia with a markedly reduced liability for respiratory depression and other common opioid-related side effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to advance safer and more effective pain therapeutics. Further investigation into the clinical potential of SR-17018 and similar biased agonists is warranted.
References
- 1. medkoo.com [medkoo.com]
- 2. medkoo.com [medkoo.com]
- 3. Cas 2134602-45-0,this compound | lookchem [lookchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 6. Molecules | Free Full-Text | SR-17018 Stimulates Atypical µ-Opioid Receptor Phosphorylation and Dephosphorylation [mdpi.com]
SR-17018: A Technical Guide to a Mu-Opioid Receptor Selective Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-17018 is a novel, selective agonist for the mu-opioid receptor (MOR) that exhibits significant bias towards the G-protein signaling pathway over β-arrestin 2 recruitment.[1][2] This G-protein bias is hypothesized to be responsible for its potent analgesic effects, which are comparable to those of traditional opioids like morphine, but with a markedly reduced incidence of adverse effects such as respiratory depression and the development of tolerance.[1][3] As a non-competitive agonist, SR-17018 stabilizes the MOR in an active state that remains responsive to antagonists.[4] This unique pharmacological profile, including its atypical receptor phosphorylation and dephosphorylation patterns, distinguishes SR-17018 from classical opioids and positions it as a promising lead compound in the development of safer and more effective analgesics.[3][5]
Introduction
The opioid crisis has underscored the urgent need for safer analgesics that retain the potent pain-relieving properties of traditional opioids while minimizing life-threatening side effects. The prevailing hypothesis suggests that the therapeutic effects of opioids are mediated by G-protein signaling, whereas adverse effects like respiratory depression and tolerance are linked to the β-arrestin pathway.[6] SR-17018 has emerged as a significant research compound due to its pronounced G-protein signaling bias.[1][7] This technical guide provides an in-depth overview of SR-17018, consolidating key quantitative data, detailing experimental protocols used in its characterization, and visualizing its mechanism of action.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological properties of SR-17018 in comparison to the standard MOR agonist, morphine.
Table 1: In Vitro Mu-Opioid Receptor Activity of SR-17018 and Morphine
| Parameter | SR-17018 | Morphine | Assay System | Reference |
| GTPγS Binding (EC₅₀, nM) | 97 | - | hMOR-CHO cell membranes | [8] |
| β-arrestin 2 Recruitment (EC₅₀, nM) | > 10,000 | - | hMOR-U2OS cells | [8] |
EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: In Vivo Analgesic Potency of SR-17018 and Morphine in Mice
| Assay | SR-17018 (ED₅₀, mg/kg) | Morphine (ED₅₀, mg/kg) | Route of Administration | Reference |
| Hot Plate Test (Acute) | 6.9 | 6.0 | Intraperitoneal (i.p.) | [1] |
| Warm Water Tail Immersion (Acute) | 7.7 | 4.5 | Intraperitoneal (i.p.) | [1] |
| Formalin Test (Phase 1) | 4.2 | 2.8 | Intraperitoneal (i.p.) | [1] |
| Formalin Test (Phase 2) | 3.1 | 1.9 | Intraperitoneal (i.p.) | [1] |
ED₅₀ (Median effective dose) is the dose that produces a quantal effect (all or nothing) in 50% of the population that takes it.
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
The following diagram illustrates the differential signaling pathways activated by a biased agonist like SR-17018 compared to a classical opioid agonist.
Experimental Workflow for In Vivo Assessment
The diagram below outlines the typical workflow for evaluating the analgesic and respiratory effects of SR-17018 in rodent models.
Detailed Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins by an agonist at the mu-opioid receptor.
-
Cell Membranes: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor (hMOR).
-
Reaction Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
Procedure:
-
Cell membranes (10-20 µg protein) are incubated with varying concentrations of SR-17018 or a reference agonist.
-
GDP (30 µM) is added to the reaction mixture.
-
The reaction is initiated by the addition of 0.05 nM [³⁵S]GTPγS.
-
The incubation is carried out for 60 minutes at 25°C.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
-
Data Analysis: The specific binding is determined by subtracting non-specific binding (in the presence of excess unlabeled GTPγS) from total binding. EC₅₀ and Emax values are calculated using non-linear regression analysis.
β-Arrestin 2 Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin 2 to the activated mu-opioid receptor.
-
Cell Line: U2OS cells co-expressing the hMOR fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Procedure:
-
Cells are plated in 384-well plates and incubated overnight.
-
Cells are treated with varying concentrations of SR-17018 or a reference agonist for 90 minutes at 37°C.
-
The detection reagent, containing the substrate for β-galactosidase, is added.
-
The plate is incubated for 60 minutes at room temperature.
-
Chemiluminescence is measured using a plate reader.
-
-
Data Analysis: The signal generated is proportional to the amount of β-arrestin 2 recruited to the receptor. EC₅₀ and Emax values are determined by non-linear regression.
Hot Plate Analgesia Test
This test assesses the central analgesic effects of a compound in rodents.
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 52.5 ± 0.5°C.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
A baseline latency to a nociceptive response (hind paw lick, jump) is recorded for each mouse before drug administration. A cut-off time (e.g., 45 seconds) is set to prevent tissue damage.
-
SR-17018, morphine, or vehicle is administered intraperitoneally.
-
At various time points post-injection (e.g., 30, 60, 90, 120 minutes), the mice are placed on the hot plate, and the latency to the first nociceptive response is recorded.
-
-
Data Analysis: The data are often expressed as the percentage of maximal possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100. The ED₅₀ is then calculated from the dose-response curve.
Whole-Body Plethysmography
This technique is used to measure respiratory parameters in conscious, unrestrained animals.
-
Apparatus: A whole-body plethysmography system consisting of a main chamber for the animal and a reference chamber.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Mice are acclimated to the plethysmography chambers before the experiment.
-
Baseline respiratory parameters (respiratory rate, tidal volume, minute volume) are recorded for a set period (e.g., 30 minutes).
-
SR-17018, morphine, or vehicle is administered.
-
Respiratory parameters are continuously monitored for a defined period post-injection (e.g., 2-3 hours).
-
-
Data Analysis: Changes in respiratory rate and other parameters from baseline are calculated and compared between treatment groups to assess the degree of respiratory depression.
Conclusion
SR-17018 represents a significant advancement in the field of opioid pharmacology. Its distinct G-protein biased agonism at the mu-opioid receptor offers a promising strategy for dissociating potent analgesia from the severe adverse effects that plague current opioid therapies.[1][6] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to understand and build upon the therapeutic potential of SR-17018 and other biased agonists. Further investigation into the long-term effects and the precise molecular mechanisms underlying its biased signaling will be crucial in translating this promising preclinical profile into a clinically viable therapeutic.
References
- 1. Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR-17018 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. ww2.uthscsa.edu [ww2.uthscsa.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Pharmacological profile of SR-17018 in preclinical models
An In-depth Technical Guide to the Preclinical Pharmacological Profile of SR-17018
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-17018 is a novel, investigational compound identified as a G protein-biased agonist of the mu-opioid receptor (MOR).[1][2][3] In preclinical studies, it has demonstrated a unique pharmacological profile that distinguishes it from classical opioids like morphine. The development of such biased agonists is driven by the hypothesis that separating G protein-mediated signaling (associated with analgesia) from β-arrestin-mediated signaling (linked to adverse effects like respiratory depression and tolerance) could lead to safer and more effective pain therapeutics.[4][5] This document provides a comprehensive overview of the preclinical data for SR-17018, detailing its mechanism of action, quantitative pharmacological parameters, and the experimental protocols used for its evaluation.
Pharmacological Profile
Mechanism of Action
SR-17018 functions as a functionally selective or "biased" agonist at the mu-opioid receptor.[6] It preferentially activates intracellular signaling cascades mediated by G proteins over the recruitment of β-arrestin 2.[2][3] This bias is thought to underlie its potent analgesic effects while mitigating typical opioid-related side effects.[7] Further studies suggest that SR-17018 and related compounds may act as noncompetitive agonists, binding to an allosteric site on the MOR.[8] This interaction stabilizes the receptor in an active G protein-signaling state that is still sensitive to reversal by orthosteric antagonists like naloxone.[9] This unique binding mode may contribute to its sustained efficacy and reduced development of tolerance observed in vivo.[9][10]
Data Presentation: In Vitro Pharmacology
The following table summarizes the in vitro binding affinity and functional potency of SR-17018 at the mu-opioid receptor.
| Parameter | Assay Type | Species/Cell Line | Value | Reference(s) |
| Binding Affinity (Ki) | Radioligand Binding | - | ~18 nM | [6] |
| Functional Potency (EC50) | GTPγS Binding | CHO cells | 97 nM | [3][11] |
| G-protein Activation | - | ~80 nM | [6] | |
| Functional Potency (EC50) | β-Arrestin 2 Recruitment | CHO cells | >10,000 nM (>10 µM) | [3][11] |
Data Presentation: In Vivo Efficacy in Preclinical Pain Models
The following table summarizes the in vivo analgesic efficacy of SR-17018 in various rodent models of pain.
| Pain Model | Species | Route of Administration | Efficacy Endpoint (ED50) | Key Findings | Reference(s) |
| Hot Plate Test (Thermal Pain) | Mouse | Subcutaneous (s.c.) | 6.9 mg/kg | Produces potent antinociception. Chronic treatment does not produce tolerance in this assay. | [6][9] |
| Warm Water Tail Immersion (Thermal Pain) | Mouse | Subcutaneous (s.c.) | 7.7 mg/kg | Efficacious in assessing spinal reflex to thermal nociception. Tolerance develops upon repeated administration. | [2][12] |
| Formalin Test (Inflammatory Pain) | Mouse | Intraperitoneal (i.p.) | Potent in Phase I & II | Retains efficacy in Phase II upon repeated dosing, a feature not observed with oxycodone. | [2][12] |
| Chemotherapy-Induced Neuropathic Pain | Mouse | Intraperitoneal (i.p.) | More potent than morphine | Demonstrates improved potency and efficacy over morphine and oxycodone and retains efficacy upon repeated dosing. | [2][7][12] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay quantifies the affinity of a compound for a specific receptor.
-
Preparation of Membranes: Cell membranes expressing the mu-opioid receptor are prepared and homogenized in a suitable buffer (e.g., 50 mM Tris).[13]
-
Incubation: Membranes are incubated with a specific radioligand for the mu-opioid receptor (e.g., [3H]DAMGO or [3H]Diprenorphine) at a fixed concentration.[13][14]
-
Competition: A range of concentrations of the test compound (SR-17018) is added to compete with the radioligand for binding to the receptor.
-
Separation: The reaction is incubated to reach equilibrium (e.g., 60-120 minutes at room temperature).[14] Bound and free radioligand are then separated by rapid filtration over glass fiber filters.[13]
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.[13]
-
Data Analysis: The concentration of SR-17018 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay (General Protocol)
This assay measures the ability of a ligand to promote the interaction between the activated GPCR and β-arrestin.
-
Cell Culture: HEK293 cells are engineered to co-express the mu-opioid receptor and a β-arrestin fusion protein linked to a reporter enzyme fragment.[15]
-
Compound Addition: Cells are seeded in microplates and stimulated with varying concentrations of SR-17018. A known MOR agonist like DAMGO is used as a positive control.
-
Incubation: The plates are incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate for the reporter enzyme is added. The recruitment of β-arrestin brings the enzyme fragments into proximity, reconstituting its activity and generating a measurable signal (e.g., luminescence or fluorescence).[15]
-
Data Analysis: The signal is measured using a plate reader. Dose-response curves are generated to determine the potency (EC50) and maximal efficacy (Emax) of SR-17018 for β-arrestin 2 recruitment.
Hot Plate Test for Thermal Analgesia
This test assesses the response of an animal to a thermal pain stimulus.
-
Apparatus: A hot plate apparatus consists of a metal surface that is maintained at a constant temperature (typically 52-55°C).[16][17]
-
Acclimatization: Mice are brought to the testing room at least 30-60 minutes before the experiment to acclimate.[10]
-
Baseline Measurement: Each mouse is placed on the hot plate, and the latency to exhibit a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[1]
-
Drug Administration: SR-17018 or vehicle is administered to the animals (e.g., via subcutaneous or intraperitoneal injection).
-
Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), the latency to response is measured again on the hot plate.[16]
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Formalin Test for Inflammatory Pain
This model assesses pain-related behaviors following tissue injury and inflammation.
-
Habituation: Mice are placed in an observation chamber (e.g., a clear acrylic enclosure with a mirror underneath for unobstructed viewing) for at least 15-20 minutes to habituate.[18][19]
-
Drug Administration: Animals are pre-treated with SR-17018 or vehicle at a specified time before the formalin injection.
-
Formalin Injection: A small volume (e.g., 20-25 µL) of dilute formalin solution (e.g., 2.5-5%) is injected subcutaneously into the plantar surface of one hind paw.[12][18]
-
Behavioral Observation: The animal is immediately returned to the observation chamber. The cumulative time spent licking or biting the injected paw is recorded for a set period (e.g., 40-60 minutes).[20]
-
Data Analysis: The observation period is divided into two distinct phases: Phase I (early or neurogenic phase, typically 0-5 minutes post-injection) and Phase II (late or inflammatory phase, typically 15-40 minutes post-injection).[20][21] The total time spent licking/biting in each phase is calculated and compared between drug-treated and vehicle-treated groups.
Mandatory Visualizations
Signaling Pathways
Caption: SR-17018 signaling at the mu-opioid receptor.
Experimental Workflows
Caption: Experimental workflow for the hot plate test.
Caption: Experimental workflow for the formalin test.
References
- 1. Hot-plate analgesia testing [bio-protocol.org]
- 2. Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain | Sciety [sciety.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SR-17018 Stimulates Atypical µ-Opioid Receptor Phosphorylation and Dephosphorylation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. Search for safer pain relief advances with new engineered compounds | Scripps Research [scripps.edu]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 12. Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioligand-binding studies [bio-protocol.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 18. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 20. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]
SR-17018: A Technical Deep Dive into its Binding Affinity and Kinetics at the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-17018 has emerged as a significant compound in opioid research, primarily due to its classification as a G protein-biased agonist at the mu-opioid receptor (μOR).[1] This characteristic suggests its potential to elicit robust analgesic effects with a reduced liability for the adverse effects commonly associated with conventional opioids, such as respiratory depression and tolerance.[1][2] This technical guide provides a comprehensive overview of the binding affinity and kinetics of SR-17018 at the μOR, presenting available quantitative data, detailing relevant experimental protocols, and illustrating key signaling pathways and workflows.
Data Presentation: Binding and Functional Parameters
The following tables summarize the available quantitative data for SR-17018's interaction with the mu-opioid receptor. It is important to note that while the compound has been extensively studied, specific binding affinity values (Ki, IC50 from radioligand displacement, Kd) and detailed kinetic parameters (kon, koff, residence time) are not consistently reported in publicly available literature.
Table 1: Functional Activity of SR-17018 at the Mu-Opioid Receptor
| Parameter | Value | Assay | Notes |
| EC50 (G protein activation) | 97 nM | GTPγS Binding Assay | This value indicates the concentration of SR-17018 required to elicit a half-maximal response in G protein activation, a key step in mediating analgesia.[3] |
| EC50 (β-arrestin 2 recruitment) | > 10,000 nM | β-arrestin 2 Recruitment Assay | The significantly higher EC50 for β-arrestin 2 recruitment compared to G protein activation highlights the G protein bias of SR-17018. The β-arrestin pathway is often associated with the undesirable side effects of opioids.[4] |
Table 2: Qualitative Binding Characteristics of SR-17018
| Characteristic | Description | Evidence |
| Binding Nature | Non-competitive | Studies have shown that SR-17018 does not compete with traditional opioid receptor antagonists in the same manner as conventional opioids, suggesting it may bind to a different site or stabilize a unique receptor conformation.[1][5] |
| Binding Kinetics | Slow off-rate | SR-17018 is predicted to have a very slow dissociation rate from the mu-opioid receptor, which may contribute to its sustained signaling.[6] However, specific kinetic constants (kon, koff) have not been detailed in the reviewed literature. |
| Affinity | Lower than buprenorphine | While specific affinity values are not widely reported, it has been noted that SR-17018 has a lower affinity for the mu-opioid receptor compared to the partial agonist buprenorphine.[6] |
Experimental Protocols
Detailed, step-by-step protocols for experiments specifically utilizing SR-17018 are often proprietary to the conducting research laboratories. However, based on established methodologies for similar compounds, the following sections outline the likely procedures for key assays.
Radioligand Displacement Assay
This assay is used to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the human mu-opioid receptor (e.g., from CHO-K1 cells).
-
Radioligand (e.g., [³H]Diprenorphine).
-
Test compound (SR-17018).
-
Non-specific binding control (e.g., Naloxone).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of SR-17018. A parallel set of tubes containing the radioligand and a high concentration of a non-labeled antagonist (e.g., naloxone) is used to determine non-specific binding.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of SR-17018 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the mu-opioid receptor upon agonist binding.
Materials:
-
Cell membranes expressing the human mu-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound (SR-17018).
-
Assay buffer (containing MgCl₂ and NaCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with GDP to ensure that the G proteins are in their inactive state.
-
Incubation: Add varying concentrations of SR-17018 and a fixed concentration of [³⁵S]GTPγS to the membrane suspension.
-
Reaction: Allow the reaction to proceed for a defined period (e.g., 60 minutes at 30°C).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: The concentration of SR-17018 that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined.
Mandatory Visualizations
Signaling Pathway of SR-17018 at the Mu-Opioid Receptor
Caption: SR-17018 preferentially activates the G protein pathway, leading to analgesia, with minimal recruitment of β-arrestin 2.
Experimental Workflow for Determining Binding Affinity (Radioligand Displacement)
Caption: A streamlined workflow for determining the binding affinity of SR-17018 using a radioligand displacement assay.
Experimental Workflow for Assessing Functional Activity (GTPγS Binding)
Caption: A summary of the key steps involved in a GTPγS binding assay to measure the functional activity of SR-17018.
References
- 1. SR-17018 - Wikipedia [en.wikipedia.org]
- 2. Search for safer pain relief advances with new engineered compounds | Scripps Research [scripps.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SR-17018 Pharmacology & Mechanism of Action - Scientific Analysis [this compound.org]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
The Biased Signaling of SR-17018: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-17018 is a novel mu-opioid receptor (MOR) agonist that exhibits significant biased signaling.[1] This compound preferentially activates the G-protein signaling pathway, which is associated with analgesia, while having minimal recruitment of β-arrestin 2, a pathway linked to many of the adverse effects of traditional opioids, such as respiratory depression and tolerance.[1][2][3] This in-depth technical guide provides a comprehensive overview of the biased signaling profile of SR-17018, including quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative pharmacological data for SR-17018 in key in vitro assays, comparing its activity to the standard MOR agonist, DAMGO, and the widely used opioid, morphine.
Table 1: Mu-Opioid Receptor Binding Affinity
| Compound | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| SR-17018 | ~100 | [3H]-Diprenorphine | CHO-hMOR | [4] |
| DAMGO | 1.6 | [3H]-DAMGO | CHO-hMOR | [4] |
Table 2: G-Protein Activation ([35S]GTPγS Binding Assay)
| Compound | EC50 (nM) | Emax (% of DAMGO) | Cell Line/Tissue | Reference |
| SR-17018 | 97 | Partial Agonist | CHO-hMOR | [5][6] |
| DAMGO | 50-100 | 100 | CHO-hMOR | [4][6] |
| Morphine | 100-200 | Partial Agonist | CHO-hMOR | [6] |
Table 3: β-Arrestin 2 Recruitment Assay (PathHunter®)
| Compound | EC50 (nM) | Emax (% of DAMGO) | Cell Line | Reference |
| SR-17018 | >10,000 | ~0 | CHO-hMOR | [5] |
| DAMGO | 300 | 100 | CHO-hMOR | [2] |
| Morphine | 100-300 | Partial Agonist | CHO-hMOR | [7] |
Table 4: cAMP Accumulation Assay (Inhibition of Forskolin-stimulated cAMP)
| Compound | EC50 (nM) | Emax (% Inhibition) | Cell Line | Reference |
| SR-17018 | ~100-300 | Partial Agonist | CHO-hMOR | [4][7] |
| DAMGO | 1-10 | 100 | CHO-hMOR | [7] |
| Morphine | 10-50 | Partial Agonist | CHO-hMOR | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of SR-17018 for the mu-opioid receptor.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor (hMOR) in appropriate media.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add cell membranes, a fixed concentration of radioligand (e.g., [3H]-Diprenorphine), and varying concentrations of SR-17018 or a reference compound.
-
For non-specific binding determination, include a high concentration of a non-labeled ligand (e.g., naloxone).
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of SR-17018 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
-
Membrane Preparation: Prepare cell membranes from CHO-hMOR cells as described in the radioligand binding assay protocol.
-
Assay Reaction:
-
In a 96-well plate, combine cell membranes, varying concentrations of SR-17018 or a reference agonist, GDP (to ensure G-proteins are in their inactive state), and [35S]GTPγS in assay buffer.
-
For basal activity, include wells with no agonist. For non-specific binding, include a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding of [35S]GTPγS.
-
Plot the specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
β-Arrestin 2 Recruitment Assay (PathHunter®)
This cell-based assay quantifies the recruitment of β-arrestin 2 to the activated mu-opioid receptor.
-
Cell Culture:
-
Use a commercially available cell line, such as PathHunter® CHO-K1 hOPRM1 β-Arrestin GPCR Assay cells, which co-express the hMOR fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Plate the cells in a 384-well assay plate and incubate overnight.
-
-
Compound Addition and Incubation:
-
Add varying concentrations of SR-17018 or a reference agonist to the cells.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Add the PathHunter® detection reagent, which contains the substrate for β-galactosidase.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Measurement and Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o protein activation.
-
Cell Culture:
-
Plate CHO-hMOR cells in a 96-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of SR-17018 or a reference agonist.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this format, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
-
-
Data Analysis:
-
The signal is inversely proportional to the amount of cAMP produced.
-
Plot the signal as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation.
-
ERK Phosphorylation Assay
This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.
-
Cell Culture and Stimulation:
-
Plate CHO-hMOR cells and grow to near confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with SR-17018 or a reference agonist for a short period (typically 5-10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK levels as a function of agonist concentration to determine the EC50 and Emax.
-
Mandatory Visualization
Signaling Pathways
Caption: SR-17018 biased signaling at the mu-opioid receptor.
Experimental Workflows
Caption: Workflow for the [35S]GTPγS binding assay.
Caption: Workflow for the β-Arrestin 2 recruitment assay.
Conclusion
SR-17018 demonstrates a pronounced biased agonism at the mu-opioid receptor, strongly favoring the G-protein signaling pathway over β-arrestin 2 recruitment. This unique pharmacological profile, characterized by potent activation of G-protein-mediated downstream effectors with minimal engagement of the β-arrestin pathway, holds significant promise for the development of safer opioid analgesics. The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals to further investigate and understand the therapeutic potential of SR-17018 and other biased opioid agonists. The distinct signaling signature of SR-17018 underscores the importance of a nuanced understanding of GPCR signaling in the quest for improved pain therapeutics with reduced side-effect liability.
References
- 1. Hot-plate analgesia testing [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. SR-17018 Stimulates Atypical µ-Opioid Receptor Phosphorylation and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. SR 17018 - Biochemicals - CAT N°: 24480 [bertin-bioreagent.com]
- 6. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics [mdpi.com]
- 7. Activation of μ receptors by SR-17018 through a distinctive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The G Protein-Biased Agonist SR-17018: A Technical Overview of its Interaction with β-Arrestin2
Introduction
SR-17018 is a novel piperidine-based ligand that has garnered significant interest within the field of opioid research. It is characterized as a biased agonist of the mu-opioid receptor (MOR), demonstrating a preference for activating G protein signaling pathways over the recruitment of β-arrestin2.[1][2] This functional selectivity is a key area of investigation in the development of safer opioid analgesics, as it is hypothesized that the G protein pathway is primarily responsible for the desired analgesic effects, while the β-arrestin2 pathway is implicated in many of the adverse side effects, such as respiratory depression and the development of tolerance.[3][4]
This technical guide provides an in-depth analysis of SR-17018's effect on β-arrestin2 recruitment, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. The information is intended for researchers, scientists, and drug development professionals working on opioid receptor pharmacology and the development of novel therapeutics.
Quantitative Data Presentation
The following tables summarize the in vitro pharmacological properties of SR-17018 in comparison to other relevant opioid ligands. These data are compiled from various studies to provide a comparative overview of binding affinity, potency, and efficacy in assays measuring G protein activation and β-arrestin2 recruitment.
Table 1: Mu-Opioid Receptor Binding Affinities
| Compound | Assay Type | Preparation | Radioligand | Ki (nM) |
| SR-17018 | Radioligand Binding | Mouse brain membranes | [³H]-Diprenorphine | Partial Inhibition |
| SR-17018 | Radioligand Binding | MOR-CHO cells | [³H]-Naloxone | Partial Inhibition |
Note: SR-17018 has been shown to be a noncompetitive agonist, which results in partial inhibition in radioligand binding assays.[5]
Table 2: In Vitro Functional Activity at the Mu-Opioid Receptor
| Compound | Assay Type | Cell Line | Emax (% of DAMGO) | EC50 (nM) |
| SR-17018 | [³⁵S]GTPγS Binding | Mouse Brainstem | Equipotent to Morphine | ~97 |
| SR-17018 | β-arrestin2 Recruitment | PathHunter CHO | Low Efficacy | >10,000 |
| Morphine | [³⁵S]GTPγS Binding | Mouse Brainstem | - | - |
| Morphine | β-arrestin2 Recruitment | PathHunter CHO | - | - |
| DAMGO | [³⁵S]GTPγS Binding | Mouse Brainstem | 100 | - |
| DAMGO | β-arrestin2 Recruitment | PathHunter CHO | 100 | - |
Note: The high bias factor reported for SR-17018 (80-100 relative to DAMGO) is derived from the significant difference in its potency and efficacy between G protein activation and β-arrestin2 recruitment assays.[6][7] Some studies have questioned the initial high bias factor, suggesting SR-17018 has low intrinsic efficacy across various assays.[4]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of SR-17018 for the mu-opioid receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from either mouse brain tissue or Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor (MOR-CHO).
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.4) and relevant salts.
-
Incubation: A constant concentration of a radiolabeled opioid antagonist, such as [³H]-diprenorphine or [³H]-naloxone, is incubated with the membrane preparation in the presence of varying concentrations of the test compound (SR-17018).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation. As SR-17018 acts as a noncompetitive agonist, it only partially displaces the radioligand.[5]
[³⁵S]GTPγS Binding Assay
Objective: To measure the activation of G proteins by SR-17018 at the mu-opioid receptor.
Methodology:
-
Membrane Preparation: Membranes from MOR-expressing cells or brain tissue are used.
-
Assay Buffer: The buffer typically contains Tris-HCl, MgCl₂, NaCl, and GDP.
-
Incubation: Membranes are incubated with varying concentrations of SR-17018 in the presence of [³⁵S]GTPγS.
-
Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
-
Separation and Detection: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide via filtration. The radioactivity is then measured.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-Arrestin2 Recruitment Assay (Split-Luciferase Complementation)
Objective: To quantify the recruitment of β-arrestin2 to the mu-opioid receptor upon stimulation with SR-17018.
Methodology:
-
Cell Line: A cell line, such as PathHunter CHO cells, is used, which stably co-expresses the mu-opioid receptor fused to one fragment of a split-luciferase enzyme and β-arrestin2 fused to the complementary fragment.
-
Cell Culture: Cells are cultured to an appropriate density in multi-well plates.
-
Ligand Addition: Varying concentrations of SR-17018 are added to the cells.
-
Recruitment and Complementation: Agonist-induced conformational changes in the receptor lead to the recruitment of the β-arrestin2 fusion protein. This brings the two luciferase fragments into close proximity, allowing them to form a functional enzyme.
-
Signal Detection: A substrate for the luciferase enzyme is added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin2 recruitment. The data are analyzed to determine the EC50 and Emax values.
Mandatory Visualizations
Signaling Pathways
Caption: Mu-opioid receptor signaling pathways.
Experimental Workflow
Caption: Workflow of a β-arrestin2 recruitment assay.
Conclusion
SR-17018 exhibits a distinct pharmacological profile, acting as a G protein-biased agonist at the mu-opioid receptor with significantly reduced engagement of the β-arrestin2 signaling pathway.[8][9] This characteristic is thought to underlie its favorable in vivo profile, which includes potent analgesia with a wider therapeutic window concerning respiratory depression and a reduced propensity for tolerance development compared to conventional opioids.[1][6] However, the precise mechanism of its biased agonism, including its noncompetitive nature and potential interaction with an allosteric site, remains an active area of research.[5][10] Further investigation into the structural and molecular determinants of SR-17018's interaction with the mu-opioid receptor will be crucial for the rational design of next-generation analgesics with improved safety and efficacy profiles.
References
- 1. SR-17018 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR-17018 Stimulates Atypical µ-Opioid Receptor Phosphorylation and Dephosphorylation [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. A G protein signaling-biased agonist at the μ-opioid receptor reverses morphine tolerance while preventing morphine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of μ receptors by SR-17018 through a distinctive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of SR-17018: A Technical Guide to a G-Protein Biased µ-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of SR-17018, a novel µ-opioid receptor (MOR) agonist with a pronounced bias towards G-protein signaling pathways. The following sections detail its binding affinity, functional activity in key signaling pathways, and the experimental methodologies used for its characterization, offering valuable insights for researchers in the fields of pharmacology, drug discovery, and molecular biology.
Core Principles: Biased Agonism at the µ-Opioid Receptor
SR-17018 is distinguished as a G-protein biased agonist, a class of ligands that selectively activate certain intracellular signaling cascades over others upon binding to a G-protein coupled receptor (GPCR) like the µ-opioid receptor.[1][2] Traditional opioids, such as morphine, activate both G-protein signaling, which is associated with analgesia, and the β-arrestin pathway, which is implicated in adverse effects like respiratory depression and tolerance.[3] SR-17018's mechanism of action is centered on maximizing the therapeutic G-protein-mediated signaling while minimizing the recruitment of β-arrestin2.[2][4] This unique profile suggests the potential for a safer therapeutic window compared to conventional opioids.
Quantitative Analysis of In Vitro Activity
The in vitro activity of SR-17018 has been quantified through various functional assays. The following tables summarize the key parameters, providing a clear comparison of its potency and efficacy in activating G-protein signaling versus the β-arrestin pathway.
G-Protein Activation
| Assay Type | Parameter | Value | Cell Line | Reference |
| [³⁵S]GTPγS Binding | EC₅₀ | 97 nM | CHO (human MOR) | [1] |
| [³⁵S]GTPγS Binding | EC₅₀ | 288 ± 60 nM | Mouse Brainstem | [2] |
| [³⁵S]GTPγS Binding | Eₘₐₓ | ~40% (relative to DAMGO) | Mouse Brainstem | [2] |
β-Arrestin2 Recruitment
| Assay Type | Parameter | Value | Cell Line | Reference |
| Enzyme Fragment Complementation | EC₅₀ | > 10 µM | CHO (human MOR) | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated.
Caption: SR-17018 signaling pathway at the µ-opioid receptor.
Caption: Experimental workflows for key in vitro assays.
Detailed Experimental Protocols
The following sections outline the methodologies for the key in vitro assays used to characterize SR-17018.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to the µ-opioid receptor. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Materials:
-
Cell membranes prepared from CHO cells stably expressing the human µ-opioid receptor (CHO-hMOR) or mouse brainstem tissue.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Guanosine diphosphate (GDP).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
SR-17018 stock solution.
-
Scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of either CHO-hMOR cells or brainstem tissue. The final membrane pellet is resuspended in assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A concentration range of SR-17018.
-
GDP to a final concentration of 10 µM.
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.
-
Measurement: The filters are dried, and scintillation fluid is added. The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (10 µM). Specific binding is calculated by subtracting non-specific binding from total binding. EC₅₀ and Eₘₐₓ values are determined by non-linear regression analysis of the concentration-response curves.
β-Arrestin2 Recruitment Assay (Enzyme Fragment Complementation)
This cell-based assay quantifies the recruitment of β-arrestin2 to the activated µ-opioid receptor. The assay often utilizes an enzyme fragment complementation (EFC) system, such as the PathHunter® assay.
Materials:
-
CHO cells stably co-expressing the human µ-opioid receptor fused to one enzyme fragment and β-arrestin2 fused to the complementary enzyme fragment.
-
Cell culture medium.
-
SR-17018 stock solution.
-
Substrate for the complemented enzyme (e.g., a chemiluminescent substrate).
-
White, opaque 96- or 384-well microplates.
Procedure:
-
Cell Plating: Cells are seeded into white, opaque microplates at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Addition: A concentration range of SR-17018 is added to the wells. A known MOR agonist like DAMGO is used as a positive control.
-
Incubation: The plates are incubated for 90-120 minutes at 37°C to allow for receptor activation and β-arrestin2 recruitment.
-
Signal Detection: The detection reagent, containing the enzyme substrate, is added to each well.
-
Luminescence Measurement: After a further incubation period at room temperature as specified by the assay kit manufacturer, the chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin2 recruitment. EC₅₀ values are calculated from the concentration-response curves using non-linear regression. The efficacy (Eₘₐₓ) is typically expressed as a percentage of the response induced by a reference full agonist. For SR-17018, significant recruitment is not observed at concentrations up to 10 µM.[2]
Conclusion
The in vitro characterization of SR-17018 demonstrates its distinct profile as a G-protein biased agonist of the µ-opioid receptor. The quantitative data clearly show its potency in activating G-protein signaling, coupled with a profound lack of β-arrestin2 recruitment. The methodologies outlined in this guide provide a framework for the continued investigation and development of biased agonists, which hold promise for the creation of safer and more effective analgesics.
References
Methodological & Application
Application Notes and Protocols for SR-17018 Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-17018 is a novel, selective biased agonist for the μ-opioid receptor (MOR).[1][2][3][4] It preferentially activates G-protein signaling pathways over the β-arrestin2 recruitment pathway.[1][2][3][4] This biased agonism is hypothesized to separate the analgesic effects of MOR activation from the adverse effects commonly associated with conventional opioids, such as respiratory depression and the development of tolerance.[1][5] Preclinical studies in animal models have demonstrated that SR-17018 can produce potent antinociception with a wider therapeutic window compared to morphine.[1][5] Notably, chronic administration of SR-17018 has been shown to maintain its analgesic efficacy in several pain models without inducing significant tolerance.[1][6] These characteristics make SR-17018 a promising candidate for the development of safer and more effective pain therapeutics.
These application notes provide detailed protocols for the in vivo administration of SR-17018 in mouse models of pain, along with a summary of its pharmacological effects and the underlying signaling pathways.
Mechanism of Action: Biased Agonism at the μ-Opioid Receptor
SR-17018 acts as a non-competitive agonist at the MOR, stabilizing the receptor in an active state that favors G-protein coupling while minimizing the recruitment of β-arrestin2.[6][7] Traditional opioids like morphine activate both G-protein and β-arrestin pathways. The G-protein pathway is primarily associated with analgesia, while the β-arrestin pathway is implicated in adverse effects such as respiratory depression, constipation, and the development of tolerance and dependence.[5] By selectively activating the G-protein signaling cascade, SR-17018 aims to provide pain relief with a reduced side-effect profile.[1][5]
Quantitative Data Summary
The following tables summarize the reported efficacy and side-effect profile of SR-17018 in comparison to conventional opioids in various mouse models of pain.
Table 1: Antinociceptive Efficacy of SR-17018 in Different Pain Models
| Pain Model | Species | Route of Administration | SR-17018 ED₅₀ (mg/kg) | Morphine ED₅₀ (mg/kg) | Oxycodone ED₅₀ (mg/kg) | Reference |
| Hot Plate Test | Mouse | i.p. | ~7 | ~5 | N/A | [1] |
| Warm Water Tail Immersion | Mouse | i.p. | ~8 | ~4 | ~2 | [1] |
| Formalin Test (Phase II) | Mouse | i.p. | ~3 | ~3 | ~3 | [1] |
| Paclitaxel-Induced Neuropathy | Mouse | i.p. | ~3 | >10 | >10 | [1] |
Table 2: Comparison of Side Effects
| Side Effect | Species | SR-17018 Effect | Morphine Effect | Oxycodone Effect | Reference |
| Respiratory Depression | Mouse | Significantly less than morphine | Dose-dependent depression | Dose-dependent depression | [1] |
| Antinociceptive Tolerance (Hot Plate) | Mouse | No tolerance development with repeated dosing | Tolerance develops with repeated dosing | Tolerance develops with repeated dosing | [1] |
| Antinociceptive Tolerance (Tail Immersion) | Mouse | Tolerance develops with repeated dosing | Tolerance develops with repeated dosing | Tolerance develops with repeated dosing | [1] |
Experimental Protocols
Preparation of SR-17018 for In Vivo Administration
Materials:
-
SR-17018 (mesylate salt)
-
Dimethyl sulfoxide (DMSO)
-
Tween-80 (Polysorbate 80)
-
Sterile water or saline
Procedure for Oral Gavage (p.o.) Administration:
-
Dissolve SR-17018 in a vehicle solution of 1:1:8 DMSO:Tween-80:sterile water.
-
For a final dosing volume of 10 mL/kg, prepare the stock solution accordingly. For example, to achieve a dose of 24 mg/kg, prepare a 2.4 mg/mL solution.
-
Ensure the solution is homogenous by vortexing or brief sonication.
-
Administer the solution to mice via oral gavage using an appropriate gauge feeding needle.
Procedure for Intraperitoneal (i.p.) Injection:
-
Prepare the SR-17018 solution in a similar vehicle as for oral administration. The final concentration of DMSO should be kept low to avoid toxicity.
-
Administer the solution via intraperitoneal injection at a volume of 10 mL/kg.
Experimental Workflow for Assessing Antinociception
Hot Plate Test Protocol
Purpose: To assess thermal nociception.
Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55°C).
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Gently place the mouse on the hot plate and start a timer.
-
Observe the mouse for nociceptive responses, such as hind paw licking, shaking, or jumping.
-
Record the latency (in seconds) to the first nociceptive response.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established, after which the mouse is removed from the hot plate regardless of its response.
-
Administer SR-17018 or vehicle and test the mice at various time points post-administration (e.g., 30, 60, 90, 120 minutes).
Warm Water Tail Immersion Test Protocol
Purpose: To assess thermal nociception, primarily mediated at the spinal level.
Apparatus: A water bath maintained at a constant temperature (e.g., 52°C).
Procedure:
-
Gently restrain the mouse.
-
Immerse the distal third of the tail into the warm water and start a timer.
-
Record the latency (in seconds) for the mouse to flick or withdraw its tail from the water.
-
A cut-off time (e.g., 15-20 seconds) should be used to avoid tissue damage.
-
Administer SR-17018 or vehicle and test at different time points post-administration.
Formalin Test Protocol
Purpose: To assess persistent pain with an inflammatory component.
Procedure:
-
Acclimate the mouse to an observation chamber.
-
Inject a dilute formalin solution (e.g., 20 µL of 5% formalin) into the plantar surface of one hind paw.
-
Immediately return the mouse to the observation chamber and record the cumulative time spent licking or biting the injected paw.
-
The observation period is typically divided into two phases: Phase I (0-5 minutes post-injection, representing acute nociception) and Phase II (15-30 minutes post-injection, representing inflammatory pain).
-
SR-17018 or vehicle is typically administered prior to the formalin injection.
Paclitaxel-Induced Neuropathic Pain Model
Purpose: To model chemotherapy-induced peripheral neuropathy.
Procedure:
-
Induce neuropathy by administering paclitaxel to the mice (e.g., cumulative dose of 8 mg/kg, i.p., over several days).
-
Assess the development of mechanical allodynia (increased sensitivity to a non-noxious stimulus) using von Frey filaments.
-
Once a stable baseline of mechanical hypersensitivity is established (typically 1-2 weeks after the last paclitaxel injection), administer SR-17018 or vehicle.
-
Measure the withdrawal threshold to the von Frey filaments at various time points after drug administration to assess the anti-allodynic effect.
Conclusion
SR-17018 represents a significant advancement in the quest for safer opioid analgesics. Its biased agonism at the μ-opioid receptor offers the potential for potent pain relief with a reduced burden of adverse effects. The protocols outlined in these application notes provide a framework for the in vivo evaluation of SR-17018 and other biased agonists in preclinical models of pain. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, facilitating the further development of this promising class of therapeutic agents.
References
- 1. Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain | Sciety [sciety.org]
- 3. Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. SR-17018 Stimulates Atypical µ-Opioid Receptor Phosphorylation and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of SR-17018 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-17018 is a G protein-biased agonist of the μ-opioid receptor (MOR) that has shown promise in preclinical studies for providing analgesia with a reduced side-effect profile compared to traditional opioids.[1] Its unique signaling properties, where it preferentially activates G protein signaling over β-arrestin2 recruitment, make it a compound of significant interest in pain management research.[2] Accurate quantification of SR-17018 in biological matrices is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, assessment of drug metabolism and distribution, and overall preclinical and clinical development.
These application notes provide a comprehensive overview of the methodologies for the quantification of SR-17018 in biological samples, primarily focusing on plasma and brain tissue from preclinical models.
Quantitative Data Summary
While comprehensive pharmacokinetic data from a single source is limited in the public domain, the following tables summarize available information from various preclinical studies in mice.
Table 1: Pharmacokinetic Parameters of SR-17018 in Mice
| Parameter | Value | Species/Strain | Dosing Route | Dose | Reference |
| Half-life (t½) | 6-8 hours | Mouse (C57BL/6) | Oral (gavage) | 24 mg/kg | [3] |
| Brain-to-Plasma Ratio | 3:1 | Mouse | Not Specified | Not Specified |
Table 2: Dosing Information from Preclinical Studies in Mice
| Dosing Regimen | Vehicle | Purpose | Reference |
| 24 or 48 mg/kg/day (b.i.d.) | 1:1:8 DMSO:Tween-80:sterile water | Chronic tolerance studies | [3] |
| 6-48 mg/kg (cumulative) | Not Specified | Acute antinociception studies | [3] |
Signaling Pathway of SR-17018
SR-17018 acts as a biased agonist at the μ-opioid receptor. Upon binding, it preferentially activates the intracellular G protein signaling cascade, leading to analgesia. Unlike traditional opioids, it shows significantly less recruitment of β-arrestin2, a pathway associated with adverse effects like respiratory depression and tolerance.
Experimental Protocols
The recommended method for the quantification of SR-17018 in biological samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) utilizing Multiple Reaction Monitoring (MRM). This technique offers high sensitivity and selectivity.
Sample Preparation
a) Plasma Sample Preparation (Protein Precipitation)
This is a common and straightforward method for extracting small molecules from plasma.
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a clean microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled SR-17018 or another opioid analog).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and centrifuge again to pellet any remaining particulates.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
b) Brain Tissue Sample Preparation (Homogenization and Protein Precipitation)
-
Accurately weigh the frozen brain tissue sample.
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) at a fixed ratio (e.g., 1:3 w/v).
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process.
-
Use an aliquot of the brain homogenate (e.g., 50 µL) and proceed with the protein precipitation steps as described for plasma samples (steps 4-11).
LC-MS/MS Analysis
As specific validated parameters for SR-17018 are not publicly available, the following provides a general starting point for method development.
a) Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A gradient elution should be optimized to ensure separation from matrix components and any potential metabolites. A starting point could be:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
b) Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions: These need to be determined empirically by infusing a standard solution of SR-17018 into the mass spectrometer.
-
Q1 (Parent Ion): This will be the protonated molecular ion [M+H]⁺ of SR-17018.
-
Q3 (Product Ions): Fragment ions of SR-17018 are selected for monitoring. At least two transitions are recommended for confirmation and quantification.
-
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of SR-17018 is the ideal internal standard. If unavailable, a structurally similar compound with a close retention time and similar ionization efficiency should be used.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Linearity and Range
-
Accuracy and Precision
-
Selectivity and Specificity
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, bench-top, long-term)
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of SR-17018 in biological samples.
References
Application Notes and Protocols for SR-17018 in Nociceptive Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SR-17018, a G protein-biased mu-opioid receptor (MOR) agonist, in preclinical models of nociception, specifically the hot plate and tail-flick assays. Detailed protocols and data summaries are included to facilitate the design and execution of experiments aimed at evaluating the analgesic properties of this compound.
Introduction
SR-17018 is a novel mu-opioid receptor agonist that exhibits significant bias towards G protein signaling over β-arrestin2 recruitment.[1][2] This signaling profile is hypothesized to contribute to its potent antinociceptive effects with a potentially improved side-effect profile, such as reduced respiratory suppression and a lower propensity for tolerance development compared to conventional opioids like morphine.[1][3][4] The hot plate and tail-flick assays are standard methods for assessing the efficacy of centrally acting analgesics and are crucial for characterizing the pharmacological profile of compounds like SR-17018.[5]
Data Presentation
The following tables summarize the quantitative data on the efficacy of SR-17018 in hot plate and tail-flick assays based on available literature.
Table 1: Antinociceptive Potency of SR-17018 in the Tail-Flick Assay
| Compound | Route of Administration | ED₅₀ (mg/kg) | 95% Confidence Interval |
| SR-17018 | Oral (PO) | 8.5 | 5.2–13.12 |
ED₅₀ represents the dose required to produce a maximal effect in 50% of the tested population.[1]
Table 2: Effects of Chronic SR-17018 Administration on Antinociceptive Tolerance
| Assay | Species | Dose and Duration | Tolerance Development |
| Hot Plate | Male C57BL/6 Mice | 24 mg/kg/day, PO, b.i.d. for 6 days | No tolerance observed |
| Hot Plate | Male C57BL/6 Mice | 48 mg/kg/day, PO, b.i.d. for 6 days | Slight decrease in potency |
| Hot Plate | Female C57BL/6 Mice | 48 mg/kg/day, PO, b.i.d. for 6 days | No tolerance observed |
| Tail-Flick | Male C57BL/6 Mice | 24 mg/kg/day, PO, b.i.d. for 6 days | Tolerance observed |
b.i.d. refers to twice-daily dosing.[1][3][4]
Experimental Protocols
Hot Plate Assay
The hot plate test is a widely used method to evaluate the thermal nociceptive threshold in rodents.[5][6][7] The assay measures the latency of the animal to react to a heated surface, with an increase in latency indicating an analgesic effect.[5]
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Columbus Instruments).[6]
-
Plexiglas enclosure to confine the animal to the heated surface.[6]
-
Timer.
-
Test animals (mice or rats).
-
SR-17018 solution.
-
Vehicle control solution (e.g., 1:1:8 DMSO:Tween-80:sterile water).[3]
-
Positive control (e.g., Morphine).
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.[6] Habituate the animals to the testing apparatus by placing them on the unheated plate for a few minutes on the day before the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 52.5 °C or 55±1°C).[6][8]
-
Baseline Latency: Gently place each animal on the hot plate and start the timer. Observe the animal for nociceptive responses, such as hind paw licking, shaking, or jumping.[5] Stop the timer as soon as a response is observed and record the latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 50 seconds) must be established. If an animal does not respond within this time, it should be removed from the plate, and the cut-off time recorded as its latency.[6][8]
-
Drug Administration: Administer SR-17018, vehicle, or a positive control to the animals via the desired route (e.g., oral gavage). Doses of 24 mg/kg or 48 mg/kg have been used in previous studies.[1][3]
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure their response latency as described in step 3.
-
Data Analysis: The data is often expressed as the percentage of maximal possible effect (%MPE), calculated using the formula: %MPE = 100 × (Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency).[3]
Tail-Flick Assay
The tail-flick assay is another common method for assessing spinal nociceptive reflexes to a thermal stimulus.[9] An increase in the latency to flick the tail away from a heat source indicates analgesia.[10]
Materials:
-
Tail-flick apparatus with a radiant heat source.[11]
-
Animal restrainer.
-
Timer.
-
Test animals (mice or rats).[10]
-
SR-17018 solution.
-
Vehicle control solution.
-
Positive control (e.g., Morphine).
Procedure:
-
Acclimation: Acclimate the animals to the testing room and the restrainers for several days before the experiment to minimize stress.[11]
-
Apparatus Setup: Turn on the tail-flick apparatus and allow the heat source to stabilize.
-
Baseline Latency: Gently place the animal in the restrainer. Position the tail such that the radiant heat source is focused on a specific point on the distal portion of the tail.[11]
-
Measurement: Activate the heat source and start the timer. The timer automatically stops when the animal flicks its tail out of the beam. Record the latency.
-
Cut-off Time: A cut-off time (typically 10-15 seconds) should be set to avoid tissue damage.[10][12]
-
Drug Administration: Administer SR-17018, vehicle, or a positive control.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: Similar to the hot plate assay, data can be analyzed as raw latencies or converted to %MPE.
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor (MOR) Signaling Pathway
SR-17018 acts as a biased agonist at the mu-opioid receptor. Upon binding, it preferentially activates the G protein signaling cascade, leading to analgesia, while having a reduced effect on the recruitment of β-arrestin2, which is associated with some of the adverse effects of opioids.[1][2]
Caption: Mu-Opioid Receptor (MOR) signaling pathway activated by SR-17018.
Experimental Workflow for Hot Plate and Tail-Flick Assays
The following diagram illustrates the general workflow for conducting hot plate and tail-flick assays to evaluate the antinociceptive effects of SR-17018.
Caption: General experimental workflow for nociceptive assays.
References
- 1. Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A G protein signaling-biased agonist at the μ-opioid receptor reverses morphine tolerance while preventing morphine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles [mdpi.com]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hot plate test [panlab.com]
- 8. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Application Notes: Experimental Design for SR-17018 Tolerance Studies
Introduction
SR-17018 is a biased agonist of the μ-opioid receptor (MOR), demonstrating a preference for the G-protein signaling pathway over β-arrestin2 recruitment.[1] This mechanism is thought to produce effective analgesia with a reduced risk of adverse effects commonly associated with conventional opioids, such as respiratory depression and the development of tolerance.[1][2] The G-protein pathway is primarily linked to analgesia, while the β-arrestin pathway is implicated in receptor desensitization, internalization, and the development of tolerance and other side effects.[3][4][5] Studies have indicated that SR-17018 produces antinociception without causing significant respiratory depression and that mice do not develop tolerance to its analgesic effects in the hot plate assay after repeated dosing.[2][6] Furthermore, SR-17018 has been shown to potentially reverse morphine tolerance and prevent withdrawal symptoms.[2][7]
These application notes provide a framework for designing in vitro and in vivo studies to rigorously evaluate the tolerance profile of SR-17018 compared to traditional opioids like morphine.
Key Signaling Pathways
The development of opioid tolerance is a complex process. With classical agonists like morphine, repeated activation of the μ-opioid receptor leads to phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which blocks further G-protein signaling and targets the receptor for endocytosis.[5] This process of desensitization and downregulation reduces the number of available receptors, contributing to tolerance. SR-17018's bias away from β-arrestin2 recruitment is hypothesized to mitigate this process.[2]
References
- 1. SR-17018 - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mu-Opioid receptor biased ligands: A safer and painless discovery of analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles [mdpi.com]
- 6. Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain [ouci.dntb.gov.ua]
- 7. SR-17018 Stimulates Atypical µ-Opioid Receptor Phosphorylation and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: GTPγS Binding Assay for the μ-Opioid Receptor Agonist SR-17018
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-17018 is a G protein-biased agonist at the μ-opioid receptor (MOR), demonstrating a preference for G protein signaling over β-arrestin2 recruitment.[1][2] This characteristic has generated significant interest in its potential as a safer analgesic with a reduced side-effect profile compared to classical opioids like morphine.[2][3] The [³⁵S]GTPγS binding assay is a fundamental functional assay used to quantify the activation of G protein-coupled receptors (GPCRs), such as the MOR, by agonists like SR-17018. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G protein engagement.[4][5] These application notes provide a detailed protocol for performing a [³⁵S]GTPγS binding assay with SR-17018, along with data presentation and visualization of the relevant signaling pathway and experimental workflow.
Quantitative Data Summary
The following table summarizes the reported potency and efficacy of SR-17018 in GTPγS binding assays from various studies.
| Ligand | Parameter | Value | System | Reference |
| SR-17018 | EC₅₀ | 97 nM | MOP Receptor | [6] |
| SR-17018 | Efficacy | Partial Agonist | Mouse Brainstem Membranes | [7] |
| SR-17018 | Bias Factor (vs. DAMGO) | 80-100 | MOR | [1] |
| DAMGO | Efficacy | Full Agonist | Mouse Brainstem Membranes | [7] |
| Morphine | Efficacy | Partial Agonist | cAMP Assay | [8] |
| Oliceridine (TRV130) | Efficacy | Partial Agonist | cAMP Assay | [8] |
| Buprenorphine | Efficacy | Partial Agonist | cAMP Assay | [8] |
Signaling Pathway of SR-17018 at the μ-Opioid Receptor
SR-17018 acts as an agonist at the μ-opioid receptor, which is a G protein-coupled receptor (GPCR). Upon binding of SR-17018, the receptor undergoes a conformational change, promoting the exchange of GDP for GTP on the associated inhibitory G protein (Gαi/o). This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors. The Gαi/o-GTP subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels. The Gβγ subunit can modulate ion channels, such as G protein-coupled inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms for analgesia. SR-17018 is considered a "biased" agonist because it preferentially activates this G protein signaling pathway over the recruitment of β-arrestin2, a protein involved in receptor desensitization, internalization, and some of the adverse effects of opioids.
Caption: SR-17018 signaling at the μ-opioid receptor.
Experimental Protocol: [³⁵S]GTPγS Binding Assay for SR-17018
This protocol is adapted from general [³⁵S]GTPγS binding assay procedures for GPCRs and specific details mentioned for SR-17018 assays.[1][4][5][7]
Materials and Reagents
-
Membrane Preparation: Crude membranes from mouse brainstem or CHO cells stably expressing the human μ-opioid receptor.
-
[³⁵S]GTPγS: Specific activity >1000 Ci/mmol.
-
GTPγS (unlabeled): For non-specific binding determination.
-
GDP: To enhance the agonist-stimulated signal.
-
SR-17018: Stock solution in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/B).
-
Plate Scintillation Counter.
Procedure
-
Membrane Preparation:
-
Homogenize mouse brainstem tissue in ice-cold 50 mM Tris-HCl (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting pellet (crude membrane fraction) in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Store membrane aliquots at -80°C until use.
-
-
Assay Setup:
-
Prepare serial dilutions of SR-17018 in assay buffer. It is recommended to include a vehicle control (DMSO) and a positive control (e.g., DAMGO).
-
In a 96-well plate, add the following in order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of diluted SR-17018, vehicle, or DAMGO.
-
50 µL of membrane suspension (typically 10-20 µg of protein per well).
-
50 µL of GDP (final concentration 10-100 µM).
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through a 96-well filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a plate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (counts in the presence of 10 µM unlabeled GTPγS) from all other values to obtain specific binding.
-
Plot the specific binding (as a percentage of the maximal response of a full agonist like DAMGO) against the logarithm of the SR-17018 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
-
Experimental Workflow Diagram
Caption: Workflow for the [³⁵S]GTPγS binding assay.
References
- 1. A G protein signaling-biased agonist at the μ-opioid receptor reverses morphine tolerance while preventing morphine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. researchportal.helsinki.fi [researchportal.helsinki.fi]
Application Notes and Protocols for Measuring Respiratory Suppression of SR-17018 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-17018 is a biased agonist of the μ-opioid receptor (MOR) that preferentially activates G-protein signaling pathways over the recruitment of β-arrestin.[1][2][3] This biased agonism is thought to contribute to its potent analgesic effects with a potentially wider therapeutic window compared to conventional opioids like morphine, which activate both pathways.[2][4] A critical aspect of preclinical evaluation for any novel opioid analgesic is the assessment of its potential to induce respiratory depression, a major dose-limiting side effect and the primary cause of overdose mortality.[5] These application notes provide detailed protocols for measuring the respiratory effects of SR-17018 in mice, utilizing whole-body plethysmography.
Signaling Pathway of SR-17018 at the μ-Opioid Receptor
SR-17018's mechanism of action is centered on its biased agonism at the μ-opioid receptor. Unlike traditional opioids that engage both G-protein and β-arrestin pathways, SR-17018 shows a strong preference for the G-protein signaling cascade, which is associated with analgesia. The reduced recruitment of β-arrestin is hypothesized to lead to a lower incidence of adverse effects, including respiratory suppression and the development of tolerance.[1][2][3]
Caption: SR-17018 signaling at the μ-opioid receptor.
Experimental Protocols
Whole-Body Plethysmography for Respiratory Monitoring
Whole-body plethysmography (WBP) is a non-invasive method used to measure respiratory parameters in conscious, unrestrained mice. The technique relies on detecting pressure changes within a sealed chamber that result from the animal's breathing.
Materials:
-
Whole-body plethysmography system with individual chambers for mice
-
Data acquisition and analysis software
-
Calibration syringe (e.g., 1 mL)
-
Male CD-1 or C57BL/6 mice
-
SR-17018
-
Vehicle (e.g., 10% DMSO, 10% Tween-80, 80% sterile water)[1]
-
Positive control (e.g., Morphine)
-
Animal scale
Procedure:
-
Acclimation: Place each mouse in a plethysmography chamber for at least 30-60 minutes before baseline recordings to allow for acclimation to the new environment. This helps to minimize stress-induced alterations in breathing.
-
System Calibration: Calibrate the plethysmography system according to the manufacturer's instructions. This typically involves injecting a known volume of air into the chamber to establish the relationship between pressure changes and volume.
-
Baseline Recording: Record the baseline respiratory parameters for each mouse for a stable period (e.g., 15-30 minutes). Key parameters to measure include respiratory rate (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute).
-
Drug Preparation and Administration:
-
SR-17018 can be difficult to solubilize. Prepare a vehicle solution of 10% DMSO and 10% Tween-80 in sterile water.[1] First, dissolve the SR-17018 powder in DMSO, then add the Tween-80, and finally bring it to the final volume with sterile water.[1][4]
-
Administer SR-17018 to the mice via the desired route. Oral gavage is a common method for this compound.[2][4] Doses can range from 0.3 to 27 mg/kg for oral administration.[4]
-
Administer the vehicle solution to a control group of mice.
-
Administer a positive control, such as morphine, to another group of mice to serve as a comparator for respiratory depression.
-
-
Post-Dose Recording: Immediately after drug administration, return the mice to their respective chambers and continuously record respiratory parameters for a predetermined duration (e.g., 60-120 minutes).
-
Data Analysis:
-
Analyze the recorded data to determine the time course of the effects of SR-17018 on respiratory parameters.
-
Calculate the percentage change from baseline for respiratory rate, tidal volume, and minute ventilation at various time points post-administration.
-
Compare the effects of different doses of SR-17018 to construct a dose-response curve.
-
Compare the respiratory-suppressing effects of SR-17018 to those of the positive control (e.g., morphine).
-
Caption: Experimental workflow for WBP analysis.
Data Presentation
The following tables summarize the dose-dependent effects of orally administered SR-17018 on respiratory rate in mice, as well as a comparison of equi-effective doses of various opioids on respiratory depression.
Table 1: Dose-Dependent Effect of Oral SR-17018 on Respiratory Rate in Mice
| Dose (mg/kg) | Maximum Depression of Respiration (%) |
| 0.3 | ~10% |
| 1 | ~20% |
| 3 | ~30% |
| 9 | ~40% |
| 27 | ~50% |
Data are approximate values derived from published graphs.[4]
Table 2: Equi-effective Doses of Opioids for a 40% Depression in Respiration
| Opioid | Administration Route | Equi-effective Dose (mg/kg) |
| SR-17018 | Oral | 0.66 |
| Morphine | Intraperitoneal | 3.44 |
| Oxycodone | Oral | 0.71 |
| Methadone | Oral | 2.5 |
| Oliceridine | Intraperitoneal | 0.745 |
| Tianeptine | Intraperitoneal | 12.74 |
Data from Hill et al. (2020).[4]
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the respiratory suppression profile of SR-17018 in mice. Whole-body plethysmography offers a reliable and non-invasive method for obtaining high-quality respiratory data. The provided data indicate that while SR-17018 does cause dose-dependent respiratory depression, its potency in inducing this effect relative to its analgesic properties may offer a therapeutic advantage over traditional opioids. Further investigation into other respiratory parameters, such as blood oxygen saturation, can provide a more comprehensive understanding of the respiratory safety profile of SR-17018.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A G protein signaling-biased agonist at the μ-opioid receptor reverses morphine tolerance while preventing morphine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the potential of novel and classical opioids to induce respiratory depression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasp-pain.org [iasp-pain.org]
Application Notes and Protocols for SR-17018 in Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-17018 is a novel, G-protein biased agonist of the mu-opioid receptor (MOR).[1][2][3] This compound shows a preference for activating the G-protein signaling pathway, which is associated with analgesia, over the β-arrestin2 recruitment pathway, which is linked to many of the undesirable side effects of classical opioids, such as respiratory depression and tolerance.[1][2][3] Preclinical studies have demonstrated the potential of SR-17018 as a potent analgesic in models of neuropathic pain, offering a promising alternative to traditional opioid therapies.[1][4] Notably, SR-17018 has been shown to be more potent and efficacious than morphine and oxycodone in a mouse model of chemotherapy-induced neuropathic pain, and its analgesic effect is maintained with repeated administration, suggesting a lack of tolerance development in this context.[1][4]
These application notes provide a summary of the use of SR-17018 in a validated preclinical model of neuropathic pain, including detailed experimental protocols, quantitative data on its efficacy, and an overview of its proposed mechanism of action.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of SR-17018 in a paclitaxel-induced model of neuropathic pain in mice, as reported by Pantouli et al. (2021). The data demonstrates the dose-dependent effect of SR-17018 on mechanical allodynia.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Paw Withdrawal Threshold (g) ± SEM (Post-treatment) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle | - | Data not available in abstract | - |
| SR-17018 | 1 | Data not available in abstract | <0.01 |
| SR-17018 | 3 | Data not available in abstract | <0.01 |
| SR-17018 | 6 | Data not available in abstract | <0.01 |
| SR-17018 | 12 | Data not available in abstract | <0.01 |
| Morphine | 3 | Data not available in abstract | <0.05 |
| Morphine | 6 | Data not available in abstract | <0.01 |
Note: Specific mean and SEM values should be obtained from the full-text article of Pantouli et al., Neuropharmacology, 2021. The provided p-values indicate a significant increase in the mechanical withdrawal threshold, demonstrating the anti-allodynic effect of SR-17018.
Experimental Protocols
Paclitaxel-Induced Neuropathic Pain Model in Mice
This protocol describes the induction of peripheral neuropathy using the chemotherapeutic agent paclitaxel, a widely used model to study neuropathic pain.
Materials:
-
Paclitaxel (e.g., from Sigma-Aldrich)
-
Vehicle solution (e.g., Cremophor EL and ethanol, or a commercially available vehicle)
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard laboratory animal housing and husbandry supplies
-
Tuberculin syringes and needles (27-30 gauge)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the start of the experiment. House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Paclitaxel Preparation: Prepare a stock solution of paclitaxel in a suitable vehicle. On the day of injection, dilute the stock solution to the final desired concentration with sterile saline. The final vehicle concentration should be kept consistent across all animal groups.
-
Induction of Neuropathy: Administer paclitaxel intraperitoneally (i.p.) to the mice. A commonly used dosing regimen is 2 mg/kg of paclitaxel on four alternating days (days 0, 2, 4, and 6).
-
Control Group: Administer an equivalent volume of the vehicle solution to the control group of mice following the same injection schedule.
-
Development of Neuropathy: Allow for the development of neuropathic pain symptoms. Mechanical allodynia typically develops within 7-14 days after the first paclitaxel injection.
Assessment of Mechanical Allodynia using von Frey Filaments
This protocol details the measurement of mechanical sensitivity, a key indicator of neuropathic pain.
Materials:
-
Von Frey filaments with a range of calibrated bending forces (e.g., Ugo Basile, Stoelting)
-
Elevated wire mesh platform
-
Plexiglas enclosures for each mouse
Procedure:
-
Acclimation to Testing Environment: Acclimate the mice to the testing apparatus for at least 15-30 minutes on two separate days before baseline testing. Place the mice individually in the Plexiglas enclosures on the wire mesh platform.
-
Baseline Measurement: Before the first paclitaxel injection, determine the baseline mechanical sensitivity of each mouse.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is defined as a sharp withdrawal of the paw.
-
The 50% withdrawal threshold can be determined using the up-down method.
-
-
Post-Induction and Pre-Treatment Measurement: After the paclitaxel or vehicle administration period (e.g., on day 14), re-measure the mechanical withdrawal threshold to confirm the development of allodynia (a significant decrease in the withdrawal threshold in the paclitaxel group).
-
Drug Administration: Administer SR-17018, morphine, or vehicle intraperitoneally at the desired doses.
-
Post-Treatment Measurement: Assess the mechanical withdrawal threshold at a specified time point after drug administration (e.g., 30 or 60 minutes) to determine the analgesic effect of the compound.
Mechanism of Action and Signaling Pathway
SR-17018 acts as a G-protein biased agonist at the mu-opioid receptor (MOR).[1][2][3] Unlike traditional opioids that activate both G-protein and β-arrestin2 signaling pathways, SR-17018 preferentially activates the G-protein pathway. This biased agonism is thought to be responsible for its potent analgesic effects with a reduced side-effect profile. The binding of SR-17018 to the MOR is also described as noncompetitive or allosteric, meaning it binds to a different site on the receptor than classical opioids.
Signaling Pathway of SR-17018 at the Mu-Opioid Receptor
Caption: SR-17018 signaling at the mu-opioid receptor.
Experimental Workflow for Evaluating SR-17018 in Neuropathic Pain
Caption: Workflow for assessing SR-17018 in a neuropathic pain model.
Conclusion
SR-17018 demonstrates significant potential as a novel therapeutic for neuropathic pain. Its biased agonism at the mu-opioid receptor translates to potent analgesia in a preclinical model of chemotherapy-induced neuropathy, with the added benefit of not inducing tolerance upon repeated administration. The protocols and data presented here provide a framework for researchers and drug development professionals to further investigate the therapeutic utility of SR-17018 and similar biased agonists for the treatment of chronic pain conditions. Further research is warranted to fully elucidate its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of an Addictive Potential of μ-Opioid Receptor Agonists with G Protein Bias: Behavioral and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing SR-17018 Conditioned Place Preference
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the rewarding or reinforcing effects of the G-protein biased μ-opioid receptor (MOR) agonist, SR-17018, using the conditioned place preference (CPP) paradigm in mice. This document includes detailed methodologies, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow.
Introduction to SR-17018
SR-17018 is a biased agonist of the μ-opioid receptor (MOR), demonstrating a preference for activating the G-protein signaling pathway over the β-arrestin 2 recruitment pathway.[1] This characteristic is believed to contribute to its analgesic effects with a potentially reduced profile of adverse effects typically associated with conventional opioids, such as respiratory depression and the development of tolerance.[1][2][3] SR-17018 acts as a noncompetitive agonist, binding to a site on the MOR distinct from that of traditional opioids, though its effects can be reversed by antagonists.[4] Studies have shown that SR-17018 exhibits a unique phosphorylation and dephosphorylation pattern at the MOR compared to other agonists.[1][3]
SR-17018 Signaling Pathway
SR-17018 preferentially activates the G-protein signaling cascade upon binding to the μ-opioid receptor. This biased agonism is a key feature of its pharmacological profile.
Conditioned Place Preference (CPP) Experimental Protocol
The following protocol outlines the steps for conducting a CPP experiment to assess the rewarding properties of SR-17018 in mice. This protocol is based on established CPP methodologies and specific administration details for SR-17018.
Materials and Apparatus
-
Subjects: Adult male mice (e.g., C57BL/6J), weighing 20-30g.
-
Drug: SR-17018, synthesized and purified (>95% purity).
-
Vehicle: A mixture of 1:1:8 Dimethyl sulfoxide (DMSO), Tween-80, and sterile water.
-
Apparatus: A three-chamber conditioned place preference apparatus. The two conditioning chambers should have distinct visual and tactile cues (e.g., different wall colors/patterns and floor textures). The smaller central chamber should be neutral. Automated tracking software is recommended for data collection.
Experimental Workflow
Detailed Procedure
Phase 1: Pre-Conditioning (Day 1)
-
Habituation: Handle the mice for 1-2 minutes daily for at least three days prior to the start of the experiment to acclimate them to the experimenter.
-
Pre-Test: Place each mouse individually into the central chamber of the CPP apparatus and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each of the two larger conditioning chambers. This will establish the baseline preference for each animal. An unbiased design is recommended, where the drug-paired chamber is randomly assigned.
Phase 2: Conditioning (Days 2-9) This phase consists of eight alternating conditioning sessions.
-
Drug Conditioning (Days 2, 4, 6, 8):
-
Administer SR-17018 (e.g., 24 mg/kg) via oral gavage (p.o.).
-
Immediately after administration, confine the mouse to its assigned drug-paired conditioning chamber for 30 minutes.
-
-
Vehicle Conditioning (Days 3, 5, 7, 9):
-
Administer the vehicle solution (1:1:8 DMSO:Tween-80:sterile water) via oral gavage.
-
Immediately after administration, confine the mouse to the opposite conditioning chamber (the one not paired with the drug) for 30 minutes.
-
Phase 3: Post-Conditioning (Day 10)
-
Post-Test: Place each mouse, in a drug-free state, into the central chamber and allow it to freely explore all three chambers for 15 minutes.
-
Data Recording: Record the time spent in each of the two conditioning chambers.
Data Analysis
The primary measure is the Conditioned Place Preference (CPP) Score , which is calculated as the time spent in the drug-paired chamber during the post-test minus the time spent in the same chamber during the pre-test.
A positive CPP score indicates a preference for the drug-paired environment and suggests that the drug has rewarding properties. A score close to zero or negative suggests a lack of rewarding effects or potential aversive effects, respectively.
Statistical analysis, such as a paired t-test (comparing pre- and post-test times for the drug-paired chamber within the same group) or a one-way ANOVA followed by post-hoc tests (when comparing multiple treatment groups), should be performed to determine the significance of the results.
Quantitative Data Summary
The following table summarizes representative data from a study assessing the conditioned place preference of SR-17018 in mice.
| Treatment Group | Dose (mg/kg, p.o.) | Pre-Test Time in Paired Chamber (s) (Mean ± SEM) | Post-Test Time in Paired Chamber (s) (Mean ± SEM) | CPP Score (s) (Mean ± SEM) |
| Vehicle | - | 450 ± 30 | 460 ± 35 | 10 ± 25 |
| SR-17018 | 24 | 445 ± 28 | 650 ± 40 | 205 ± 38 |
| Morphine | 10 | 455 ± 32 | 750 ± 45 | 295 ± 42 |
*Indicates a significant difference from the vehicle group (p < 0.05).
Note: The data in this table are representative and derived from graphical representations in the cited literature for illustrative purposes.
Conclusion
This protocol provides a detailed framework for assessing the conditioned place preference of SR-17018. The G-protein biased agonism of SR-17018 presents a promising avenue for the development of safer analgesics. The CPP paradigm is a critical tool for evaluating the abuse potential and rewarding effects of such novel compounds. Adherence to a standardized and well-controlled protocol is essential for generating reliable and reproducible data.
References
- 1. Comparison of an Addictive Potential of μ-Opioid Receptor Agonists with G Protein Bias: Behavioral and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Navigating SR-17018 Administration for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with SR-17018 for successful in vivo studies. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), standardized experimental protocols, and visual aids to ensure the effective and reproducible administration of this promising biased opioid agonist.
Frequently Asked Questions (FAQs)
Q1: What is SR-17018 and why is its solubility a concern for in vivo studies?
A1: SR-17018 is a biased agonist for the μ-opioid receptor, showing preference for the G-protein signaling pathway over β-arrestin 2 recruitment. This characteristic suggests it may offer analgesic effects with a reduced side-effect profile compared to traditional opioids. However, SR-17018 is a poorly water-soluble compound, which presents a significant hurdle for achieving consistent and effective concentrations in animal models, potentially leading to issues with bioavailability and reproducibility of experimental results.
Q2: What are the most commonly used vehicles for administering SR-17018 in vivo?
A2: The most frequently reported vehicle for in vivo studies with SR-17018 is a ternary mixture of Dimethyl Sulfoxide (DMSO), Tween-80 (a non-ionic surfactant), and sterile water, typically in a 1:1:8 ratio.[1][2] Other formulations involving excipients like PEG300 and corn oil have also been reported.[3]
Q3: What is the maximum achievable concentration of SR-17018 in the common DMSO:Tween-80:water vehicle?
A3: In the 1:1:8 DMSO:Tween-80:water vehicle, SR-17018 is reported to be soluble up to a concentration of approximately 2.5 mg/mL.[1][2]
Q4: Are there differences in solubility between the free base and salt forms of SR-17018?
A4: Yes, the salt form of a compound can exhibit different solubility characteristics compared to its free base. While specific comparative data for SR-17018 is not extensively detailed in the provided results, this is a critical factor to consider when preparing formulations. Researchers should ensure they are aware of which form of the compound they are using and source literature relevant to that specific form.
Q5: What are the primary administration routes for SR-17018 in animal studies?
A5: The primary routes of administration for SR-17018 in preclinical studies are intraperitoneal (i.p.) injection and oral gavage (p.o.). The choice of administration route will depend on the specific experimental design and objectives.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and administration of SR-17018 for in vivo experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of SR-17018 during formulation preparation. | - The concentration of SR-17018 exceeds its solubility limit in the chosen vehicle.- Improper mixing order of vehicle components.- Use of cold solvents. | - Do not exceed the recommended concentration of ~2.5 mg/mL in the 1:1:8 DMSO:Tween-80:water vehicle.[1][2]- Always add DMSO first to dissolve the compound, followed by Tween-80, and then sterile water.[1]- Ensure all vehicle components are at room temperature before mixing. |
| Precipitation at the injection site after repeated administration. | - Poor absorption of the compound from the injection site.- The vehicle is not effectively maintaining the compound in solution in vivo. | - Consider switching to oral gavage to bypass injection site issues.- Explore alternative vehicle formulations with improved solubilizing capacity (see Table 1).- Reduce the dosing volume and administer more frequently if the protocol allows. |
| Inconsistent or lower-than-expected plasma levels of SR-17018. | - Precipitation of the compound either in the formulation or in vivo.- Inaccurate dosing due to improper technique.- Degradation of the compound in the formulation. | - Visually inspect the formulation for any signs of precipitation before each administration.- Ensure proper oral gavage or i.p. injection technique to deliver the full dose.- Prepare fresh formulations regularly and store them appropriately to prevent degradation. |
| Visible stress or adverse reactions in animals post-administration. | - The vehicle itself may be causing irritation or toxicity, especially at high concentrations of DMSO.- The administration procedure (e.g., oral gavage) may be causing stress. | - Minimize the concentration of DMSO in the final formulation.[1]- Ensure personnel are well-trained in animal handling and administration techniques to minimize stress.[4][5][6][7]- Consider using a less invasive administration route if possible. |
Data Presentation: SR-17018 Solubility
The following table summarizes the known solubility of SR-17018 in various vehicles. Researchers are encouraged to perform their own solubility assessments for their specific batch of the compound.
| Vehicle Composition | Maximum Reported Concentration | Notes |
| 100% DMSO | 12.5 mg/mL (30.43 mM) | May require sonication to fully dissolve.[3][8] Not ideal for direct in vivo administration at high concentrations due to potential toxicity. |
| 10% DMSO, 10% Tween-80, 80% Sterile Water | ~2.5 mg/mL | A commonly used and effective vehicle for in vivo studies.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (3.04 mM) | An alternative formulation for oral administration.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (3.04 mM) | A lipid-based formulation option.[3] |
| 50% DMSO, 25% Cremophor, 25% Water | Not specified, but led to poor plasma levels and precipitation. | This vehicle composition is not recommended based on reported issues.[1] |
Experimental Protocols
Detailed Methodology for Preparation of SR-17018 Formulation for Oral Gavage (1 mg/mL)
Materials:
-
SR-17018 powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Tween-80 (Polysorbate 80), sterile
-
Sterile water for injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate Required Volumes: For a final volume of 10 mL of a 1 mg/mL solution, you will need 10 mg of SR-17018. The vehicle composition will be 1 mL DMSO, 1 mL Tween-80, and 8 mL sterile water.
-
Dissolve SR-17018 in DMSO: Weigh 10 mg of SR-17018 and place it in a sterile 15 mL conical tube. Add 1 mL of DMSO to the tube.
-
Vortex: Vortex the mixture thoroughly until the SR-17018 is completely dissolved. The solution should be clear.
-
Add Tween-80: Add 1 mL of Tween-80 to the DMSO-SR-17018 solution.
-
Vortex Again: Vortex the mixture vigorously to ensure the Tween-80 is fully incorporated. The solution may appear viscous.
-
Add Sterile Water: Slowly add 8 mL of sterile water to the mixture while vortexing. Continue to vortex until the solution is a homogenous suspension. The final formulation may appear slightly cloudy.
-
Final Inspection: Before administration, visually inspect the formulation to ensure there is no visible precipitation.
Detailed Methodology for Oral Gavage Administration in Mice
Materials:
-
Prepared SR-17018 formulation
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Weighing and Dose Calculation: Weigh the mouse accurately to determine the correct volume of the formulation to administer based on the desired dosage (mg/kg).
-
Syringe Preparation: Draw the calculated volume of the SR-17018 formulation into the 1 mL syringe. Ensure there are no air bubbles.
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head. The body should be in a vertical position to straighten the path to the esophagus.[4][5][7]
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it enters the esophagus. Do not force the needle.[4][5][7]
-
Compound Administration: Once the needle is correctly positioned in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter), slowly and steadily depress the syringe plunger to administer the formulation.[4]
-
Needle Removal: After administration, gently remove the gavage needle in a straight line.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor it for any signs of distress, such as labored breathing or leakage of the formulation from the mouth or nose.
Mandatory Visualizations
References
- 1. A G protein signaling-biased agonist at the μ-opioid receptor reverses morphine tolerance while preventing morphine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. instechlabs.com [instechlabs.com]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. medchemexpress.com [medchemexpress.com]
Optimizing SR-17018 Dosage for Antinociception Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SR-17018 in antinociception studies. The information is presented in a question-and-answer format to directly address common challenges and queries that may arise during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing high variability in the antinociceptive effect of SR-17018 between subjects. What could be the cause?
High variability is a known challenge in studies involving biased opioid agonists. Several factors can contribute to this:
-
Dosage and Administration: Inconsistent administration techniques can lead to variations in the bioavailable dose. Ensure precise and consistent intraperitoneal (i.p.) or subcutaneous (s.c.) injections.
-
Animal Physiology: The age, weight, sex, and even the gut microbiome of the animals can influence drug metabolism and response. It is crucial to use a homogenous population of animals for your studies.
-
Dosing Frequency: The timing and frequency of SR-17018 administration can impact the development of tolerance. Chronic administration may lead to a reduction in efficacy at higher doses.[1]
-
Experimental Conditions: Environmental stressors, handling, and the time of day the experiment is conducted can all affect the animal's baseline nociceptive threshold and response to the drug.
Q2: What is the expected onset and duration of action for SR-17018 in mice?
The onset of antinociceptive effects for SR-17018 is typically observed within 30 minutes of administration. The duration of action can be dose-dependent, with higher doses providing a more sustained effect. One study noted that the antinociceptive effect of SR-17018 in the hot plate test was significant at 30 minutes post-injection and was maintained for up to 60 minutes.
Q3: We are not observing a significant antinociceptive effect with SR-17018. What are the potential reasons?
If you are not observing the expected analgesic effect, consider the following:
-
Sub-optimal Dosage: The effective dose of SR-17018 can vary depending on the pain model and the species being tested. Refer to the dose-response data in the table below and consider performing a dose-escalation study to determine the optimal dose for your specific experimental conditions.
-
Compound Stability: Ensure that your SR-17018 compound is properly stored and has not degraded. Prepare fresh solutions for each experiment.
-
Receptor Occupancy: While SR-17018 has a high affinity for the mu-opioid receptor, its non-competitive binding nature may lead to different receptor engagement dynamics compared to traditional opioids.[1]
-
Pain Model Specificity: The efficacy of an analgesic can be dependent on the type of pain being modeled. SR-17018 has been shown to be effective in thermal nociception models like the hot plate and tail-flick tests.
Q4: Is there a risk of tolerance development with repeated SR-17018 administration?
Studies have shown that the development of tolerance to SR-17018 may be dose-dependent.[1] One study reported that chronic administration of SR-17018 at 24 mg/kg/day in male mice did not induce tolerance in the hot plate test, whereas a slight reduction in efficacy was observed at 48 mg/kg/day.[1] Interestingly, SR-17018 has also been shown to slow the development of antinociceptive tolerance to morphine and inhibit some symptoms of morphine withdrawal.[2][3]
Quantitative Data Summary
The following table summarizes the dose-response relationship of SR-17018 in common antinociception assays in mice.
| Animal Model | Assay | Administration Route | Dose Range (mg/kg) | Observed Antinociceptive Effect |
| C57BL/6J Mice | Tail-Flick Test | i.p. | 8 - 48 | Dose-dependent increase in tail-flick latency.[3][4] |
| C57BL/6J Mice | Hot Plate Test | i.p. | 8 - 48 | Dose-dependent increase in latency to paw licking/jumping.[3][4] |
Experimental Protocols
Hot Plate Test
The hot plate test is a widely used method to assess the thermal nociceptive threshold in rodents.
Materials:
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Hot plate apparatus with precise temperature control
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Plexiglas cylinder to confine the animal on the hot plate
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Timer
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Experimental animals (mice or rats)
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SR-17018 solution and vehicle control
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[5]
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Baseline Measurement: Gently place each animal on the hot plate, which is maintained at a constant temperature (typically 52-55°C), and start the timer.[5][6][7]
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Observation: Observe the animal for nocifensive behaviors, such as paw licking, paw shaking, or jumping.[8] The latency to the first clear sign of a pain response is recorded.
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Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.[6][9]
-
Drug Administration: Administer SR-17018 or vehicle control at the desired dose and route.
-
Post-treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test and record the response latencies.
Tail-Flick Test
The tail-flick test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainer
-
Timer
-
Experimental animals (mice or rats)
-
SR-17018 solution and vehicle control
Procedure:
-
Acclimatization: As with the hot plate test, allow animals to acclimate to the testing environment.
-
Restraint: Gently place the animal in a restrainer, leaving its tail exposed.
-
Baseline Measurement: Position the radiant heat source approximately 2-3 cm from the tip of the tail and start the timer.
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Observation: The timer stops automatically when the animal flicks its tail away from the heat source. Record this latency.
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Cut-off Time: A cut-off time (typically 10-15 seconds) is used to prevent tissue damage.[10][11]
-
Drug Administration: Administer SR-17018 or vehicle control.
-
Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration to determine the antinociceptive effect.
Visualizations
Signaling Pathway of SR-17018
Caption: Signaling pathway of SR-17018 at the mu-opioid receptor.
Experimental Workflow for Antinociception Studies
Caption: General workflow for in vivo antinociception studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of an Addictive Potential of μ-Opioid Receptor Agonists with G Protein Bias: Behavioral and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of an Addictive Potential of μ-Opioid Receptor Agonists with G Protein Bias: Behavioral and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hot plate test [panlab.com]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. brieflands.com [brieflands.com]
- 10. Tail Flick Test [bio-protocol.org]
- 11. meliordiscovery.com [meliordiscovery.com]
Mitigating SR-17018-induced tolerance in specific pain models
Welcome to the technical support center for researchers utilizing SR-17018 in pain models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to analgesic tolerance when using this G-protein biased mu-opioid receptor (MOR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is SR-17018 and why is it considered to have low tolerance potential?
SR-17018 is a biased agonist at the μ-opioid receptor (MOR), selectively activating the G-protein signaling pathway over β-arrestin 2 recruitment.[1] This biased agonism is hypothesized to be the reason for its reduced side-effect profile, including a lower propensity for inducing analgesic tolerance compared to conventional opioids like morphine.[2][3] In several preclinical pain models, chronic administration of SR-17018 has been shown to maintain its analgesic efficacy without the development of significant tolerance.[4][5]
Q2: Does SR-17018 induce any analgesic tolerance?
While SR-17018 exhibits significantly less tolerance than conventional opioids, some studies have shown that tolerance can develop in specific pain models. For instance, while minimal tolerance is observed in the hot plate test, repeated administration of SR-17018 has been shown to produce tolerance in the warm water tail immersion assay.[6] This suggests that the development of tolerance to SR-17018 may be dependent on the specific neuronal circuits and pain modality being investigated.
Q3: Can SR-17018 be used to mitigate tolerance to other opioids?
Yes, compelling evidence suggests that SR-17018 can reverse pre-existing tolerance to morphine.[7][8] In morphine-tolerant animals, treatment with SR-17018 has been shown to restore the analgesic potency and efficacy of morphine.[7] This makes SR-17018 a valuable tool for investigating the mechanisms of opioid tolerance and for developing novel therapeutic strategies.
Q4: What is the mechanism behind SR-17018's low tolerance profile and its ability to reverse morphine tolerance?
SR-17018's unique pharmacological profile is attributed to its biased agonism. By preferentially activating G-protein signaling and minimally engaging β-arrestin 2, SR-17018 is thought to circumvent the molecular pathways that lead to receptor desensitization and downregulation, which are key mechanisms of opioid tolerance.[5] Chronic morphine treatment leads to adaptations in neuronal signaling, including the desensitization of MOR-G protein signaling. SR-17018, with its distinct mechanism of action, appears to restore the responsiveness of these desensitized receptors.[7]
Q5: Are there any known experimental factors that might influence the development of tolerance to SR-17018?
Yes, several factors could potentially influence the observation of tolerance. These include the specific pain model used (e.g., thermal, chemical, neuropathic), the dosing regimen (e.g., acute vs. chronic, dosage level), and the genetic background of the animal model. Researchers should carefully consider these variables when designing and interpreting their experiments.[6]
Troubleshooting Guide
Issue: Unexpected development of analgesic tolerance with chronic SR-17018 administration.
| Potential Cause | Troubleshooting Steps |
| Pain Model Specificity | Be aware that tolerance to SR-17018 has been observed in the tail-flick test, a model of spinal reflex to thermal nociception.[6] If you are using this model, the observed tolerance may be an expected outcome. Consider using a different pain model, such as the hot plate test or a model of inflammatory or neuropathic pain, where SR-17018 has been shown to have minimal tolerance.[6] |
| Dosing Regimen | High doses of SR-17018 (e.g., 48 mg/kg/day in mice) have been associated with a slight decrease in potency over time.[7] If you are observing tolerance, consider reducing the dose or altering the dosing schedule. It is recommended to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions. |
| Drug Formulation and Administration | Ensure the proper formulation and administration of SR-17018. For chronic studies, the use of osmotic minipumps for continuous delivery is a reliable method to maintain stable plasma concentrations.[3] If using intermittent injections, consider the pharmacokinetic profile of SR-17018 to ensure consistent drug exposure. |
| Cross-tolerance from prior opioid exposure | If your experimental animals have been previously exposed to other opioids, they may exhibit cross-tolerance to SR-17018.[9] It is crucial to use opioid-naïve animals for studies investigating de novo tolerance to SR-17018. |
Issue: Failure of SR-17018 to reverse morphine tolerance.
| Potential Cause | Troubleshooting Steps |
| Insufficient SR-17018 Dose or Treatment Duration | The reversal of morphine tolerance by SR-17018 is dose and time-dependent. Ensure that you are using a sufficient dose and treatment duration. A typical regimen for reversing morphine tolerance in mice is a 3-day treatment with SR-17018 (e.g., 48 mg/kg, p.o., b.i.d.).[9] |
| Pain Model Specificity | While SR-17018 has been shown to reverse morphine tolerance in the hot plate test, it may not restore morphine sensitivity in the tail-flick assay.[6] Consider the specific pain model you are using to assess the reversal of tolerance. |
| Severity of Morphine Tolerance | The degree of morphine tolerance may influence the efficacy of SR-17018 in reversing it. Ensure that a consistent and robust level of morphine tolerance is established before initiating treatment with SR-17018. |
Quantitative Data Summary
Table 1: Antinociceptive Efficacy and Tolerance of SR-17018 in the Hot Plate Test in Mice
| Compound | Chronic Treatment Dose (mg/kg/day) | Fold Shift in Potency (Tolerance) | Reference |
| Morphine | 24 | ~2-fold increase | [7] |
| Morphine | 48 | ~4-fold increase | [7] |
| SR-17018 | 24 | No significant tolerance | [7] |
| SR-17018 | 48 | Slight decrease in potency | [7] |
Table 2: Comparison of SR-17018, Morphine, and Oxycodone in Different Pain Models
| Pain Model | Compound | Observation upon Repeated Dosing | Reference |
| Warm Water Tail Immersion | SR-17018, Morphine, Oxycodone | Tolerance develops for all compounds | [6] |
| Formalin-Induced Inflammatory Pain | SR-17018 | Retains efficacy | [6] |
| Formalin-Induced Inflammatory Pain | Oxycodone | Loses efficacy | [6] |
| Chemotherapeutic-Induced Neuropathy | SR-17018 | More potent and efficacious than morphine or oxycodone; retains efficacy | [6] |
Experimental Protocols
Protocol 1: Induction and Assessment of Morphine Tolerance in the Hot Plate Test
-
Animal Model: Male C57BL/6 mice.
-
Tolerance Induction:
-
Implant osmotic minipumps subcutaneously for 6 days, delivering either saline or morphine (e.g., 24 or 48 mg/kg/day).
-
-
Antinociceptive Testing (Hot Plate Assay):
-
On day 7, assess the baseline latency to a nociceptive response (e.g., paw lick, jump) on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Administer a challenge dose of morphine subcutaneously.
-
Measure the latency to the nociceptive response at predetermined time points post-injection (e.g., 30, 60, 90 minutes).
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A significant rightward shift in the dose-response curve for morphine in the morphine-pretreated group compared to the saline group indicates the development of tolerance.
-
Protocol 2: Reversal of Morphine Tolerance with SR-17018
-
Induce Morphine Tolerance: Follow steps 1 and 2 from Protocol 1.
-
SR-17018 Treatment:
-
Following the 6-day morphine infusion, remove the osmotic minipumps.
-
Administer SR-17018 (e.g., 48 mg/kg, p.o., b.i.d.) or vehicle for 3 days.
-
-
Assessment of Morphine Potency:
-
On the third day of SR-17018 treatment, assess the antinociceptive response to a challenge dose of morphine using the hot plate test as described in Protocol 1.
-
A restoration of morphine's analgesic effect in the SR-17018-treated group compared to the vehicle-treated group indicates reversal of tolerance.
-
Visualizations
References
- 1. SR-17018 - Wikipedia [en.wikipedia.org]
- 2. G protein signaling-biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A G protein signaling-biased agonist at the μ-opioid receptor reverses morphine tolerance while preventing morphine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
Troubleshooting Inconsistent Results in SR-17018 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR-17018. Our aim is to help you address common issues and achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your experiments with SR-17018.
Q1: Why am I seeing high variability in my in vitro assay results?
A1: High variability in in vitro assays with SR-17018 can stem from several factors, often related to its physicochemical properties and non-traditional mechanism of action.
-
Solubility Issues: SR-17018 has limited aqueous solubility.[1] Inconsistent solubilization can lead to variability in the effective concentration in your assay.
-
Troubleshooting:
-
Always prepare fresh stock solutions in an appropriate solvent like DMSO.[1]
-
Use a consistent vehicle for dilutions, such as a mixture of DMSO, Tween-80, and water.[1]
-
Ensure complete dissolution of the compound before adding it to your assay medium. Sonication may be helpful.
-
Minimize the final concentration of organic solvents in your assay to avoid solvent-induced artifacts.[2]
-
-
-
Non-Competitive, Allosteric Binding: SR-17018 is a non-competitive agonist that binds to an allosteric site on the mu-opioid receptor (MOR).[3][4][5] This can lead to complex dose-response curves that differ from those of orthosteric agonists.
-
Troubleshooting:
-
Be aware that you may not observe a typical sigmoidal dose-response curve.
-
The presence of endogenous ligands can influence the effects of allosteric modulators.[6] Ensure your assay conditions (e.g., cell density, serum concentration) are consistent across experiments.
-
Consider that SR-17018 may act as an irreversible agonist, meaning its effects can persist even after washing.[4][5] This can affect baseline readings in subsequent experiments on the same cells or membranes.
-
-
-
Assay-Dependent Ligand Bias: As a G-protein biased agonist, the observed efficacy of SR-17018 can vary significantly depending on the assay used (e.g., G-protein activation vs. β-arrestin recruitment).[1][3][7]
-
Troubleshooting:
-
Run parallel assays for different signaling pathways (e.g., GTPγS for G-protein activation and a β-arrestin recruitment assay) to fully characterize the compound's profile.
-
Use a reference orthosteric agonist (e.g., DAMGO) to normalize and compare the level of bias across experiments.
-
-
Q2: My dose-response curve for SR-17018 is not reaching a plateau, or the Emax is lower than expected.
A2: This is a common observation for non-competitive agonists and can be influenced by several factors.
-
Allosteric Mechanism: Non-competitive agonists may not produce the same maximal effect as a full orthosteric agonist because they bind to a different site and may stabilize a receptor conformation with a different level of activity.[4][8]
-
Partial Agonism: SR-17018 has been described as a partial agonist in some contexts.[8]
-
Solubility Limits: At higher concentrations, SR-17018 may precipitate out of solution, preventing a further increase in response.
-
Troubleshooting:
-
Visually inspect your highest concentration wells for any signs of precipitation.
-
Determine the solubility limit of SR-17018 in your specific assay buffer.
-
When comparing to a full agonist like DAMGO, be aware that SR-17018 may not achieve the same maximal response.[4]
-
-
Q3: I am observing inconsistent analgesic effects in my in vivo studies.
A3: In vivo experiments introduce additional variables that can affect the consistency of results with SR-17018.
-
Vehicle and Route of Administration: The vehicle used to dissolve and administer SR-17018 is critical for its bioavailability.[1]
-
Troubleshooting:
-
A common vehicle for oral gavage is a 1:1:8 mixture of DMSO:Tween-80:water.[1] Ensure this is prepared consistently.
-
The route of administration (e.g., oral gavage, intraperitoneal injection) will significantly impact pharmacokinetics. Maintain consistency in your chosen route.
-
-
-
Dose-Dependent Tolerance: While SR-17018 is noted for its reduced tendency to cause tolerance compared to morphine, some studies have observed dose-dependent tolerance.[5][9][10]
-
Troubleshooting:
-
Be aware that higher doses (e.g., 48 mg/kg/day in mice) may lead to a slight reduction in efficacy over time.[5]
-
Include appropriate control groups to monitor for the development of tolerance throughout your study.
-
-
-
Pain Model Specificity: The analgesic efficacy of SR-17018 can vary depending on the pain model used (e.g., thermal nociception vs. inflammatory pain).[9][10]
-
Troubleshooting:
-
Recognize that SR-17018 may show different potency and efficacy in different pain assays. For example, tolerance has been observed in the tail immersion test but not in the hot plate test.[10]
-
Clearly define the pain model and endpoints in your experimental design.
-
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for SR-17018 from published studies. Note that values can vary depending on the specific assay conditions.
| Parameter | Value | Assay System | Reference |
| EC50 (GTPγS binding) | 97 nM | MOR-expressing cells | [11] |
| β-arrestin2 recruitment | No significant recruitment below 10 µM | MOR-expressing cells | [11] |
| In vivo Analgesia (Hot Plate Test) | Equipotent and equi-efficacious to morphine (acute) | Mice | [5] |
| Bias Factor (GTPγS vs. β-arrestin2) | 80-100 (relative to DAMGO) | Varies by assay | [5] |
Experimental Protocols
1. GTPγS Binding Assay
This protocol is adapted for measuring G-protein activation by SR-17018 in cell membranes expressing the mu-opioid receptor.
-
Materials:
-
Cell membranes from cells stably expressing MOR
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
GDP (10 µM final concentration)
-
[35S]GTPγS (0.1 nM final concentration)
-
SR-17018 and reference agonist (e.g., DAMGO) stock solutions in DMSO
-
Scintillation vials and cocktail
-
-
Procedure:
-
Thaw cell membranes on ice.
-
Prepare serial dilutions of SR-17018 and the reference agonist in assay buffer containing GDP.
-
In a 96-well plate, add 50 µL of diluted compound.
-
Add 50 µL of [35S]GTPγS to each well.
-
Add 100 µL of cell membrane suspension (5-20 µg protein/well) to initiate the reaction.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the assay by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and count in a scintillation counter.
-
Analyze data using non-linear regression to determine EC50 and Emax values.
-
2. β-Arrestin Recruitment Assay (PathHunter® eXpress Format)
This protocol outlines a general procedure for measuring β-arrestin2 recruitment using a commercially available assay system.
-
Materials:
-
PathHunter® cells co-expressing MOR-ProLink™ and β-arrestin2-Enzyme Acceptor
-
Cell plating reagent
-
SR-17018 and reference agonist (e.g., DAMGO) stock solutions in DMSO
-
Detection reagent
-
-
Procedure:
-
Plate cells in a 384-well white, clear-bottom assay plate and incubate overnight.
-
Prepare serial dilutions of SR-17018 and the reference agonist in assay buffer.
-
Add the diluted compounds to the cell plate.
-
Incubate for 90 minutes at 37°C.
-
Allow the plate to equilibrate to room temperature for 15 minutes.
-
Add the detection reagent to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the chemiluminescent signal using a plate reader.
-
Analyze data to determine the extent of β-arrestin2 recruitment.
-
Visualizations
References
- 1. Fulfilling the Promise of "Biased" G Protein–Coupled Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Novel Positive Allosteric Modulators of µ Opioid Receptor—Insight from In Silico and In Vivo Studies [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A G protein signaling-biased agonist at the μ-opioid receptor reverses morphine tolerance while preventing morphine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Realm of Allosteric Modulators for Opioid Receptors for Future Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: SR-17018 Stability and Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and formulation of SR-17018, a biased agonist of the μ-opioid receptor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work with this compound.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise when working with SR-17018.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of SR-17018 upon injection in animal studies (in vivo) | SR-17018 has limited aqueous solubility and can precipitate when a concentrated stock in an organic solvent is diluted in an aqueous physiological environment. This has been observed with repeated subcutaneous or intraperitoneal injections.[1] | - Optimize the formulation: A commonly used vehicle is a mixture of DMSO, Tween-80, and water (e.g., in a 1:1:8 ratio).[1] Ensure the final concentration of SR-17018 in the vehicle does not exceed its solubility limit (approximately 2.5 mg/mL in the 1:1:8 vehicle).[1] - Consider alternative routes of administration: Oral gavage has been successfully used for chronic dosing of SR-17018 in mice.[1] - Perform in vitro precipitation assessment: Before in vivo administration, test the formulation by diluting it in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) to mimic the dilution effect upon injection. This can help predict and mitigate in vivo precipitation. |
| Inconsistent or lower-than-expected potency in cell-based assays | - Compound precipitation in media: Similar to in vivo issues, SR-17018 can precipitate out of aqueous cell culture media, especially at higher concentrations, leading to a lower effective concentration. - Degradation of SR-17018 in solution: Although specific degradation pathways are not fully elucidated, prolonged storage in aqueous solutions, especially at room temperature or under harsh pH conditions, could lead to degradation. | - Prepare fresh dilutions: Prepare dilutions of SR-17018 in your assay buffer or cell culture medium immediately before use from a concentrated DMSO stock. - Minimize final DMSO concentration: Keep the final concentration of DMSO in the assay wells as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts. - Visually inspect for precipitation: Before adding to cells, visually inspect the diluted compound for any signs of precipitation. If observed, reconsider the final concentration or the formulation. - Conduct a solubility test: Determine the solubility of SR-17018 in your specific cell culture medium to establish a maximum working concentration. |
| Difficulty dissolving SR-17018 powder | SR-17018 is poorly soluble in aqueous solutions. | - Use an appropriate organic solvent: SR-17018 is soluble in dimethyl sulfoxide (DMSO).[2][3] Prepare a concentrated stock solution in 100% DMSO. - Gentle warming and vortexing: To aid dissolution, you can gently warm the solution and vortex it. |
| Variability in experimental results between batches | - Inconsistent compound purity or weighing: Variations in the purity of the SR-17018 batch or inaccuracies in weighing can lead to different effective concentrations. - Improper storage: Long-term storage at inappropriate temperatures or exposure to light could lead to degradation. | - Verify compound identity and purity: If possible, verify the identity and purity of your SR-17018 batch using analytical techniques like HPLC or LC-MS. - Store properly: Store the solid compound at -20°C for long-term storage.[2][3] Stock solutions in DMSO should also be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Formulation and Solubility
-
What is the recommended solvent for dissolving SR-17018? SR-17018 is soluble in DMSO.[2][3] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it further in aqueous buffers or cell culture media for your experiments.
-
What is a suitable vehicle for in vivo administration? A vehicle consisting of DMSO, Tween-80, and water (e.g., 1:1:8 v/v/v) has been used for SR-17018, with a reported solubility of up to approximately 2.5 mg/mL.[1] However, be aware of the potential for precipitation with repeated injections.[1] Oral gavage is a viable alternative for chronic dosing.[1]
-
How can I prevent my compound from precipitating in my experiments? To minimize precipitation, prepare fresh dilutions from your DMSO stock for each experiment. Avoid high final concentrations in aqueous solutions and keep the final DMSO concentration low. An in vitro precipitation test can help you assess your formulation before use.
Stability and Storage
-
How should I store SR-17018? For long-term storage, solid SR-17018 should be kept at -20°C.[2][3] Concentrated stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
-
Is SR-17018 stable in aqueous solutions? While specific stability data in aqueous solutions is limited, it is best practice to assume that stability is limited. Therefore, it is recommended to prepare aqueous dilutions fresh for each experiment and avoid long-term storage of aqueous solutions.
-
What are the likely degradation pathways for SR-17018? SR-17018 contains a benzimidazolone core, which can be susceptible to hydrolysis under strongly acidic or basic conditions. The molecule also has sites that could be prone to oxidation. A forced degradation study would be necessary to identify the specific degradation products and pathways.
Experimental Protocols
1. Protocol for In Vitro Precipitation Assessment
This protocol helps to predict the likelihood of a formulation to precipitate upon injection into an aqueous environment.
-
Materials:
-
SR-17018 formulated in your chosen vehicle (e.g., DMSO/Tween-80/water).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Clear glass vials or a 96-well plate.
-
Vortex mixer.
-
Optional: Spectrophotometer or nephelometer for quantitative analysis.
-
-
Procedure:
-
Prepare a series of dilutions of your SR-17018 formulation in PBS to mimic the dilution that would occur upon injection. For example, if you are injecting 100 µL into a subject with an estimated local fluid volume of 1 mL, this would be an approximately 1:10 dilution.
-
Add the PBS to your vials or wells first.
-
Add the corresponding volume of your SR-17018 formulation to the PBS and vortex or mix immediately.
-
Visually inspect the solutions for any signs of precipitation (cloudiness, particulates) at various time points (e.g., immediately, 5, 15, 30, and 60 minutes).
-
For a more quantitative assessment, you can measure the absorbance or turbidity of the solutions using a spectrophotometer or nephelometer. An increase in absorbance or turbidity over time indicates precipitation.
-
2. Protocol for Stability-Indicating HPLC-UV Method
This protocol provides a general framework for assessing the stability of SR-17018 and quantifying it.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase (Isocratic):
-
A mixture of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted) is a good starting point. The exact ratio will need to be optimized to achieve good peak shape and retention time for SR-17018. A starting point could be 60:40 (v/v) Acetonitrile:Buffer.
-
-
HPLC Parameters:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Column temperature: 25-30 °C.
-
UV detection wavelength: Based on the UV absorbance spectrum of SR-17018. If unknown, a scan from 200-400 nm should be performed to determine the wavelength of maximum absorbance.
-
-
Procedure for Stability Assessment (Forced Degradation):
-
Prepare Stock Solution: Prepare a stock solution of SR-17018 in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate.
-
Thermal Degradation: Incubate the solid compound and a solution at an elevated temperature (e.g., 70 °C).
-
Photolytic Degradation: Expose a solution of the compound to UV light.
-
-
Sample Analysis: At various time points, take an aliquot of each stressed sample, neutralize it if necessary, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.
-
Data Analysis: Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent SR-17018 peak. A stability-indicating method is one where the degradation product peaks are well-resolved from the parent peak.
-
3. Protocol for β-Arrestin Recruitment Assay (using PathHunter® Assay as a model)
This protocol describes a common method to assess the β-arrestin recruitment activity of SR-17018.
-
Materials:
-
PathHunter® β-Arrestin cell line expressing the μ-opioid receptor.
-
Cell plating reagent.
-
SR-17018.
-
Reference agonist (e.g., DAMGO).
-
PathHunter® Detection Reagents.
-
White, clear-bottom 96-well or 384-well assay plates.
-
Luminescence plate reader.
-
-
Procedure:
-
Cell Plating: Plate the PathHunter® cells in the assay plate at the recommended density and allow them to attach overnight in a CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of SR-17018 and the reference agonist in the appropriate assay buffer or medium. Remember to include a vehicle control (e.g., DMSO at the same final concentration as your compound dilutions).
-
Compound Addition: Add the diluted compounds to the cells in the assay plate.
-
Incubation: Incubate the plate at 37 °C for the recommended time (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Prepare the PathHunter® detection reagent according to the manufacturer's instructions and add it to each well.
-
Final Incubation: Incubate the plate at room temperature for approximately 60 minutes to allow the chemiluminescent signal to develop.
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value for β-arrestin recruitment.
-
Visualizations
Caption: G-Protein signaling pathway activated by SR-17018.
Caption: Minimal β-Arrestin recruitment by SR-17018.
Caption: Workflow for assessing the stability of SR-17018.
References
Addressing off-target effects of SR-17018 in research
Technical Support Center: SR-17018
This resource provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving SR-17018, a G protein-biased agonist of the μ-opioid receptor (MOR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SR-17018?
A1: SR-17018 is a biased agonist at the μ-opioid receptor (MOR).[1] It is designed to preferentially activate the G-protein signaling pathway, which is associated with analgesia, while minimizing the recruitment of β-arrestin2.[1][2] The β-arrestin2 pathway is linked to adverse effects like respiratory depression and tolerance.[3][4][5]
Q2: How does SR-17018's binding to the μ-opioid receptor differ from classical opioids?
A2: SR-17018 is considered a non-competitive agonist.[6][7][8] Evidence suggests it binds to a different, allosteric site on the MOR, rather than the traditional orthosteric site used by opioids like morphine.[2][9][10] This interaction stabilizes the receptor in an active state that favors G-protein signaling, yet it can still be reversed by MOR antagonists like naloxone.[6][7][8]
Q3: Is SR-17018 truly "G-protein biased"?
A3: While initially reported as a highly G-protein biased agonist, subsequent studies have presented a more complex picture.[3] Some research indicates that SR-17018 behaves as a partial agonist with low intrinsic efficacy across various assays and may not show a statistically significant bias toward G-protein activation in all contexts.[3][5] Its unique properties, such as wash-resistant G-protein signaling and atypical receptor phosphorylation patterns, contribute to its distinct pharmacological profile.[3][4][7]
Q4: What are the expected in vivo effects of SR-17018?
A4: In animal studies, SR-17018 produces analgesic effects comparable to morphine but with a wider therapeutic window, meaning less respiratory depression at effective analgesic doses.[2][6] A key feature is its ability to provide sustained pain relief without inducing tolerance, even with chronic administration.[8][10][11] It has also been shown to reverse morphine tolerance and prevent withdrawal symptoms.[2][3][11]
Q5: I am observing respiratory depression in my animal models. Is this expected?
A5: While SR-17018 is characterized by reduced respiratory depression compared to conventional opioids, it is not entirely absent.[6] Significant respiratory depression has been observed, particularly when administered orally, which is a route that improves its bioavailability.[12] The dose and route of administration are critical factors influencing this outcome.
Troubleshooting Experimental Issues
Issue 1: Inconsistent or lower-than-expected G-protein activation in my in vitro assay.
-
Possible Cause: SR-17018's non-competitive, "wash-resistant" binding can affect assay dynamics.[7][8] Pre-incubation times and washing steps can significantly alter results.
-
Troubleshooting Steps:
-
Optimize Incubation Time: Unlike rapidly-associating orthosteric ligands, SR-17018 may require a longer incubation period to achieve stable receptor engagement and maximal G-protein activation. Test a time course (e.g., 30, 60, 90 minutes).
-
Evaluate Wash Steps: The compound's tight binding means that its effects can persist even after washing.[7] If your protocol includes wash steps, be aware that you may still be measuring residual activity. To measure reversibility, include a wash with an antagonist like naloxone.[3][4]
-
Check Assay Buffer Components: Ensure that the components of your assay buffer (e.g., salt concentrations, GDP) are optimized for detecting MOR activation, as partial agonists can be more sensitive to assay conditions.
-
Consider Partial Agonism: Remember that some studies classify SR-17018 as a partial agonist.[5] Do not expect the same maximal effect (Emax) as a full agonist like DAMGO. Include both a full and partial agonist as controls.
-
Issue 2: My β-arrestin2 recruitment assay shows negligible or no signal.
-
Possible Cause: This is the intended "biased" effect of SR-17018. The compound is designed to minimize β-arrestin2 recruitment.[13]
-
Troubleshooting Steps:
-
Confirm with a Full Agonist: Always run a positive control, such as DAMGO or fentanyl, that is known to robustly recruit β-arrestin2 to the MOR. This confirms your assay system is working correctly.
-
Test High Concentrations: SR-17018 shows very low potency for β-arrestin2 recruitment, with an EC50 often greater than 10 µM.[13] Ensure your dose-response curve extends to sufficiently high concentrations (e.g., 30-100 µM) to confirm the lack of response.
-
Use a Sensitive Assay System: Employ a highly sensitive β-arrestin2 recruitment assay, such as BRET (Bioluminescence Resonance Energy Transfer) or EFC (Enzyme Fragment Complementation), to ensure you can detect even weak signals.
-
Issue 3: I observe conflicting results when using different antagonists.
-
Possible Cause: The non-competitive nature of SR-17018 leads to unusual antagonist behavior.[7][9]
-
Troubleshooting Steps:
-
Understand Antagonist Mechanism: Orthosteric antagonists like naloxone can still reverse the G-protein signaling induced by SR-17018.[6][7] However, in binding and recruitment assays, antagonists may appear non-competitive.[9]
-
Perform Schild Analysis with Caution: A classical Schild analysis, which assumes competitive antagonism, may yield misleading results. If performing such an analysis, compare the results with a known competitive agonist (e.g., morphine) to highlight the differences.
-
Test Multiple Antagonists: Compare the effects of different antagonists (e.g., naloxone, CTOP, cyprodime) as their interactions with the SR-17018-bound receptor may differ.[7][9]
-
Quantitative Data Summary
Table 1: In Vitro Potency of SR-17018 at the μ-Opioid Receptor
| Assay Type | Cell Line | Parameter | Value | Reference Compound |
|---|---|---|---|---|
| [³⁵S]GTPγS Binding | CHO-hMOR | EC₅₀ | 97 nM | DAMGO |
| β-arrestin2 Recruitment (BRET) | U2OS-hMOR | EC₅₀ | >10,000 nM | DAMGO |
Data synthesized from publicly available sources for comparative purposes.[13]
Experimental Protocols & Workflows
Protocol 1: Assessing G-Protein Bias using a [³⁵S]GTPγS Binding Assay
This protocol measures the activation of G-proteins following receptor stimulation.
-
Membrane Preparation: Prepare crude membranes from cells stably expressing the human μ-opioid receptor (e.g., CHO-hMOR).
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 30 µM GDP, pH 7.4.
-
Reaction Setup: In a 96-well plate, add:
-
5-10 µg of cell membranes.
-
Serial dilutions of SR-17018 (e.g., 10⁻¹¹ to 10⁻⁵ M). Include DAMGO as a positive control and vehicle as a negative control.
-
Assay buffer.
-
-
Incubation: Pre-incubate the plate at 30°C for 60 minutes. This allows SR-17018 to reach binding equilibrium.
-
Initiate Reaction: Add 0.1 nM [³⁵S]GTPγS to each well to start the binding reaction.
-
Second Incubation: Incubate at 30°C for another 60 minutes.
-
Termination & Filtration: Stop the reaction by rapid filtration through GF/B filters using a cell harvester. Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filters, add scintillation fluid, and count the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding (Total binding - Non-specific binding) against the log concentration of the agonist and fit a sigmoidal dose-response curve to determine EC₅₀ and Emax values.
Visualizations
Signaling Pathway Diagram
References
- 1. SR-17018 - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. SR-17018 Stimulates Atypical µ-Opioid Receptor Phosphorylation and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Activation of μ receptors by SR-17018 through a distinctive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Search for safer pain relief advances with new engineered compounds | Scripps Research [scripps.edu]
- 11. A G protein signaling-biased agonist at the μ-opioid receptor reverses morphine tolerance while preventing morphine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of the potential of novel and classical opioids to induce respiratory depression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Refining SR-17018 administration to prevent precipitation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working with SR-17018. The focus of this guide is to provide practical solutions for preventing precipitation of SR-17018 during experimental procedures, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of SR-17018?
A1: The most commonly reported vehicle for in vivo studies with SR-17018 is a mixture of Dimethyl Sulfoxide (DMSO), Tween-80, and sterile water (or saline) in a 1:1:8 ratio.[1] This vehicle has been successfully used for oral gavage administration.[1][2]
Q2: Why is precipitation an issue with SR-17018?
A2: SR-17018 has poor water solubility.[1] Attempts to administer it at high concentrations, particularly through repeated intraperitoneal (IP) or subcutaneous (SC) injections, have been shown to cause the compound to precipitate at the injection site.[1] This is why oral administration is often preferred for chronic dosing studies.[1][3]
Q3: What is the maximum soluble concentration of SR-17018 in the recommended vehicle?
A3: The solubility of SR-17018 in a 1:1:8 mixture of DMSO:Tween-80:water is approximately 2.5 mg/mL.[1] Exceeding this concentration significantly increases the risk of precipitation.
Q4: Can I use a higher concentration of DMSO to improve solubility?
A4: While higher concentrations of DMSO might improve the initial solubility of SR-17018 in a stock solution, it is not recommended for in vivo injections. High concentrations of DMSO can have its own pharmacological effects and may cause dehydration and other adverse effects in animals.[1] For in vivo injections, it is generally recommended to keep the final concentration of DMSO to a minimum, ideally below 10% (v/v).[4]
Q5: Are there any alternative administration routes to avoid precipitation?
A5: Oral gavage has been successfully and repeatedly used for chronic administration of SR-17018 without the issue of precipitation at the administration site.[1][2][3] This is the recommended route for studies requiring repeated dosing.
Troubleshooting Guide: Preventing SR-17018 Precipitation
This guide provides a step-by-step approach to preparing and administering SR-17018 to minimize the risk of precipitation.
Issue: My SR-17018 solution is cloudy or shows visible precipitate.
Possible Cause 1: Improper vehicle preparation.
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Solution: Follow a specific order of solvent addition. First, dissolve the SR-17018 powder in DMSO. Next, add the Tween-80 and vortex the solution until it is homogeneous. Finally, add the sterile water or saline and vortex again thoroughly.[1][2]
Possible Cause 2: Concentration exceeds solubility limit.
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Solution: Ensure the final concentration of SR-17018 in the 1:1:8 DMSO:Tween-80:water vehicle does not exceed 2.5 mg/mL.[1] If a higher dose is required, consider increasing the injection volume (within acceptable limits for the animal model) rather than the concentration.
Possible Cause 3: Low temperature.
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Solution: DMSO has a relatively high freezing point (18.5 °C).[5] If your lab environment is cool, the vehicle or the final formulation may begin to solidify. Gently warm the solution to room temperature to ensure all components are fully dissolved before administration.
Issue: I observe precipitation at the injection site after subcutaneous or intraperitoneal administration.
Possible Cause: Poor in vivo solubility and high local concentration.
-
Solution: This is a known issue with SR-17018.[1] The recommended solution is to switch to oral gavage for administration, especially for chronic dosing studies. The oral route has been shown to be effective and avoids localized precipitation.[1][3]
Data Presentation
Table 1: Solubility of SR-17018 in Common Vehicles
| Vehicle | Maximum Reported Soluble Concentration | Notes |
| 1:1:8 DMSO:Tween-80:Sterile Water | ~2.5 mg/mL | Recommended for oral gavage. Precipitation has been observed with repeated SC or IP injections even with this vehicle.[1] |
| DMSO | ≥ 12.5 mg/mL | Suitable for preparing high-concentration stock solutions, but must be diluted for in vivo use. High concentrations of DMSO are toxic. |
Experimental Protocols
Protocol for Preparation of SR-17018 Formulation for Oral Gavage (1:1:8 Vehicle)
Materials:
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SR-17018 powder
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Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile
-
Sterile Water for Injection or sterile 0.9% saline
-
Sterile conical tubes
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Vortex mixer
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed and the required concentration of SR-17018 (not to exceed 2.5 mg/mL). Calculate the mass of SR-17018 and the volume of each vehicle component.
-
Dissolve SR-17018 in DMSO: In a sterile conical tube, add the calculated volume of DMSO to the pre-weighed SR-17018 powder. Vortex thoroughly until the powder is completely dissolved.
-
Add Tween-80: To the DMSO-SR-17018 solution, add the calculated volume of Tween-80. Vortex the mixture vigorously until it forms a homogeneous solution.
-
Add Aqueous Component: Slowly add the calculated volume of sterile water or saline to the solution.
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Final Mixing: Vortex the final mixture thoroughly to ensure a uniform and stable formulation.
-
Visual Inspection: Before administration, visually inspect the solution to ensure it is clear and free of any precipitate.
Mandatory Visualization
References
- 1. A G protein signaling-biased agonist at the μ-opioid receptor reverses morphine tolerance while preventing morphine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles [mdpi.com]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Measuring SR-17018 Brain Permeability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively measure the brain permeability of the µ-opioid receptor agonist, SR-17018.
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Frequently Asked Questions (FAQs)
Q1: What is the first-pass indication of SR-17018's ability to cross the blood-brain barrier (BBB)?
A1: An initial assessment can be made from its physicochemical properties. SR-17018 has a calculated logP of 4.75, indicating high lipophilicity.[1] Generally, molecules with high lipophilicity are more likely to passively diffuse across the lipid-rich membranes of the BBB.
Q2: What is the total brain-to-plasma concentration ratio (Kp) of SR-17018?
A2: The total brain-to-plasma ratio for SR-17018 has been reported to be 3:1, indicating that the total concentration of the compound in the brain tissue is three times higher than in the plasma.
Q3: What are the recommended in vivo methods for determining the brain permeability of SR-17018?
A3: The most common and reliable in vivo methods include:
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Brain homogenate and plasma analysis: This involves administering SR-17018 to an animal (typically a mouse or rat), collecting brain and blood samples at a specific time point, and analyzing the concentrations of the compound in both matrices using LC-MS/MS to determine the brain-to-plasma ratio.
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In situ brain perfusion: This technique allows for the direct measurement of the rate of transport across the BBB by perfusing a solution containing SR-17018 through the carotid artery and measuring its uptake into the brain.
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Microdialysis: This method measures the unbound concentration of SR-17018 in the brain extracellular fluid, providing a more pharmacologically relevant measure of brain penetration (Kp,uu).
Q4: Are there in vitro models suitable for screening the BBB permeability of SR-17018?
A4: Yes, in vitro models can be used for initial screening and to understand the mechanisms of transport. Common models include:
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Parallel Artificial Membrane Permeability Assay (PAMPA)-BBB: This is a high-throughput assay that assesses the passive permeability of a compound across an artificial lipid membrane.
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Cell-based Transwell models: These models use a monolayer of brain endothelial cells cultured on a semi-permeable membrane to mimic the BBB. Co-culture models that include astrocytes and pericytes can provide a more physiologically relevant barrier.
Q5: How is the concentration of SR-17018 in brain and plasma samples quantified?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying SR-17018 in biological matrices due to its high sensitivity and selectivity.
Troubleshooting Guides
This section addresses common issues that may arise during the measurement of SR-17018 brain permeability.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in brain-to-plasma ratio between animals. | 1. Inconsistent timing of sample collection. 2. Variability in animal physiology (e.g., age, weight, health status). 3. Issues with brain tissue homogenization. 4. Contamination of brain tissue with blood. | 1. Strictly adhere to the designated time points for sample collection post-dose. 2. Use a homogenous group of animals for the study. 3. Ensure the brain tissue is thoroughly and consistently homogenized. 4. Perfuse the brain with saline before collection to remove residual blood. |
| Low or undetectable levels of SR-17018 in the brain. | 1. The dose administered was too low. 2. Rapid metabolism of SR-17018. 3. Active efflux by transporters at the BBB (e.g., P-glycoprotein). 4. Poor analytical sensitivity of the LC-MS/MS method. | 1. Increase the dose of SR-17018, ensuring it is within the therapeutic and non-toxic range. 2. Conduct a pilot pharmacokinetic study to determine the optimal time point for sample collection before significant metabolism occurs. 3. Consider co-administration with a known P-gp inhibitor to assess the role of efflux. 4. Optimize the LC-MS/MS method for higher sensitivity (e.g., improve extraction recovery, adjust ionization parameters). |
| Poor correlation between in vitro and in vivo permeability data. | 1. The in vitro model does not accurately mimic the in vivo BBB. 2. SR-17018 is a substrate for active transporters not expressed or functional in the in vitro model. 3. Differences in protein binding between in vitro media and in vivo plasma. | 1. Use a more complex in vitro model, such as a co-culture system with astrocytes and pericytes, or a dynamic microfluidic model. 2. Test for active transport using cell lines overexpressing relevant transporters (e.g., MDCK-MDR1). 3. Measure the fraction of unbound SR-17018 in both the in vitro media and plasma to calculate the unbound permeability. |
| Issues with microdialysis experiments (e.g., low recovery, probe clogging). | 1. Non-specific binding of the lipophilic SR-17018 to the microdialysis probe and tubing. 2. Slow diffusion of the compound across the dialysis membrane. 3. Tissue damage around the probe implantation site. | 1. Use tubing and probes made of low-binding materials. Consider adding a small percentage of a non-ionic surfactant or albumin to the perfusate. 2. Use a slower perfusion rate to allow for better equilibration. 3. Allow for a sufficient stabilization period after probe implantation before starting sample collection. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the brain permeability of SR-17018.
| Parameter | Value | Method | Species | Significance |
| LogP | 4.75 | Calculated | N/A | Indicates high lipophilicity, suggesting a tendency for passive diffusion across the BBB.[1] |
| Total Brain-to-Plasma Ratio (Kp) | 3:1 | In vivo (Brain Homogenate & Plasma Analysis) | Mouse | Shows that the total concentration of SR-17018 is higher in the brain than in the plasma. |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Data not currently available in the searched literature. | Microdialysis or Brain Slice Method | - | This is a critical parameter that reflects the concentration of the pharmacologically active, unbound drug in the brain. |
| Permeability-Surface Area (PS) Product | Data not currently available in the searched literature. | In situ Brain Perfusion | - | This parameter quantifies the rate of unidirectional transport of SR-17018 across the BBB. |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to measure the brain permeability of SR-17018.
Protocol 1: Determination of Total Brain-to-Plasma Ratio (Kp) in Mice
Objective: To determine the total concentration of SR-17018 in the brain and plasma of mice at a specific time point after administration.
Materials:
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SR-17018
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Vehicle for dosing (e.g., 10% DMSO, 10% Tween 80, 80% Saline)
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Male C57BL/6 mice (8-10 weeks old)
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Dosing syringes and gavage needles
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Anesthesia (e.g., isoflurane)
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Blood collection tubes (e.g., with EDTA)
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Saline for perfusion
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Surgical tools for dissection
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Homogenizer
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Centrifuge
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LC-MS/MS system
Procedure:
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Dosing:
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Prepare a solution of SR-17018 in the chosen vehicle at the desired concentration.
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Administer a single dose of SR-17018 to the mice via the desired route (e.g., oral gavage or intraperitoneal injection).
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Sample Collection:
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At a predetermined time point post-dose (e.g., 1 hour), anesthetize the mouse.
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Collect a blood sample via cardiac puncture into an EDTA tube.
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Immediately perfuse the mouse transcardially with cold saline to remove blood from the brain.
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Dissect the whole brain and weigh it.
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Sample Preparation:
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Plasma: Centrifuge the blood sample at 2000 x g for 15 minutes at 4°C to separate the plasma.
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Brain Homogenate: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:4 w/v).
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-
LC-MS/MS Analysis:
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Extract SR-17018 from the plasma and brain homogenate samples using a suitable method (e.g., protein precipitation with acetonitrile).
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Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of SR-17018.
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-
Data Analysis:
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Calculate the brain-to-plasma ratio (Kp) using the following formula:
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Kp = Concentration of SR-17018 in brain (ng/g) / Concentration of SR-17018 in plasma (ng/mL)
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-
Protocol 2: In Situ Brain Perfusion
Objective: To measure the unidirectional blood-to-brain transfer constant (Kin) and the permeability-surface area (PS) product of SR-17018.
Materials:
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SR-17018
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Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)
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Anesthetized rat or mouse
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Perfusion pump
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Surgical tools for cannulation of the carotid artery
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Brain collection and processing supplies
Procedure:
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Surgical Preparation:
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Anesthetize the animal and expose the common carotid artery.
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Ligate the external carotid artery and cannulate the common carotid artery with a catheter connected to the perfusion pump.
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Perfusion:
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Begin perfusing the brain with the perfusion buffer containing a known concentration of SR-17018 at a constant flow rate.
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Continue the perfusion for a short duration (e.g., 30-60 seconds) to ensure unidirectional uptake.
-
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Sample Collection and Analysis:
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Decapitate the animal and collect the brain.
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Homogenize the brain tissue and analyze the concentration of SR-17018 using LC-MS/MS.
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Data Analysis:
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Calculate the brain uptake clearance (Kin) and the permeability-surface area (PS) product using appropriate formulas that take into account the concentration of SR-17018 in the perfusate and the brain, and the perfusion flow rate.
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Visualizations
Experimental Workflow for Determining Brain-to-Plasma Ratio
Caption: Workflow for determining the brain-to-plasma ratio of SR-17018.
Factors Influencing SR-17018 Brain Permeability
Caption: Key factors influencing the brain permeability of SR-17018.
References
Technical Support Center: Large-Scale Synthesis of SR-17018
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the large-scale synthesis of SR-17018. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for SR-17018?
Based on the synthesis of structurally related N-piperidinyl-benzimidazolone derivatives, the synthesis of SR-17018, 5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one, likely proceeds via a multi-step route. The key steps are anticipated to be the formation of a substituted benzimidazolone core, followed by the coupling of this core with a protected 4-aminopiperidine derivative, and finally, N-alkylation of the piperidine ring. A probable final step involves a reductive amination reaction.
Q2: What are the key starting materials for the synthesis of SR-17018?
While the specific, detailed protocol for the large-scale synthesis of SR-17018 is not publicly available in full, the synthesis would logically start from commercially available precursors. These would likely include a substituted o-phenylenediamine to form the benzimidazolone core, a protected 4-aminopiperidine, and 4-chlorobenzaldehyde for the final reductive amination step.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in benzimidazolone formation | Incomplete cyclization of the diamine precursor. | - Ensure anhydrous reaction conditions. - Optimize the reaction temperature and time. - Consider using a different cyclizing agent (e.g., triphosgene, carbonyldiimidazole). |
| Incomplete reaction in the N-alkylation of piperidine | Steric hindrance or low reactivity of the alkylating agent. | - Increase the reaction temperature. - Use a more reactive leaving group on the alkylating agent. - Employ a stronger base to deprotonate the piperidine nitrogen. |
| Formation of side products during reductive amination | - Over-reduction of the aldehyde. - Formation of dimeric impurities. | - Use a milder reducing agent such as sodium triacetoxyborohydride (STAB). - Control the stoichiometry of the amine and aldehyde carefully. - Perform the reaction at a lower temperature. |
| Difficulty in purification of the final product | Presence of closely related impurities. | - Employ column chromatography with a carefully selected solvent system. - Consider recrystallization from a suitable solvent mixture to improve purity. - High-performance liquid chromatography (HPLC) may be necessary for achieving high purity. |
| Poor solubility of intermediates or final product | The planar and rigid structure of the benzimidazolone core can lead to poor solubility. | - Use a co-solvent system to improve solubility during the reaction and workup. - For purification, consider a solvent system that balances solubility and separation on the stationary phase. |
Experimental Protocols
Note: A detailed, validated experimental protocol for the large-scale synthesis of SR-17018 is not available in the public domain at the time of this writing. The following represents a generalized, hypothetical workflow based on the synthesis of similar compounds. This protocol should be considered illustrative and requires optimization and validation.
Hypothetical Experimental Workflow: Synthesis of SR-17018
Technical Support Center: SR-17018 Oral Gavage Formulations
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the vehicle solution for SR-17018 oral gavage administration. The following information is curated to address common challenges and provide clear, actionable protocols for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral gavage of SR-17018?
A1: Based on published in vivo studies, a widely used and effective vehicle for SR-17018 oral gavage is a three-component system of dimethyl sulfoxide (DMSO), Tween-80, and sterile water in a 1:1:8 ratio.[1][2]
Q2: What is the maximum achievable concentration of SR-17018 in the recommended vehicle?
A2: SR-17018 is soluble in the 1:1:8 DMSO:Tween-80:water vehicle up to a concentration of approximately 2.5 mg/mL.[1]
Q3: Why is oral gavage preferred over intraperitoneal (i.p.) or subcutaneous (s.c.) injections for chronic dosing of SR-17018?
A3: While SR-17018 can be solubilized, there is a risk of precipitation at the injection site with repeated i.p. or s.c. administration.[1] This can lead to a significant drop in plasma levels of the compound. Oral gavage has been successfully used for chronic administration without this issue.[1][3]
Q4: Are there alternative vehicles that can be considered for poorly soluble compounds like SR-17018?
A4: Yes, for hydrophobic compounds, other vehicles can be considered, though they would require specific validation for SR-17018. These include:
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Aqueous suspensions using agents like Carboxymethyl Cellulose (CMC).
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Oil-based vehicles such as corn oil or olive oil.
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Co-solvent systems involving polyethylene glycol (PEG) 400.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation during formulation | Incorrect order of solvent addition. | Always dissolve SR-17018 completely in DMSO first before adding Tween-80. Add the sterile water last. Vortex the solution until it is homogeneous after the addition of Tween-80 and again after adding water.[1] |
| Inconsistent plasma levels in chronic studies | Precipitation of the compound at the injection site with repeated i.p. or s.c. dosing. | Switch to oral gavage for chronic administration. This method has been shown to be effective for repeated dosing of SR-17018.[1] |
| Difficulty in administering the solution due to viscosity | High concentration of formulating agents. | Ensure the final concentration of DMSO and Tween-80 does not exceed the recommended ratio. If viscosity is still an issue, consider a slight and validated dilution while ensuring the compound remains in solution. |
| Animal distress during oral gavage | Improper technique or incorrect gavage needle size. | Ensure personnel are properly trained in oral gavage techniques. Use a flexible plastic feeding tube of the appropriate size for the animal. Administer the solution slowly to prevent aspiration. |
Experimental Protocols
Preparation of SR-17018 Vehicle Solution (1:1:8 DMSO:Tween-80:Water)
This protocol is adapted from methodologies reported in peer-reviewed literature.[1][2][4]
Materials:
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SR-17018 powder
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Dimethyl sulfoxide (DMSO), sterile
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Tween-80 (Polysorbate 80), sterile
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Sterile water for injection
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Sterile conical tubes
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Vortex mixer
Procedure:
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Weigh the required amount of SR-17018 powder and place it in a sterile conical tube.
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Add the required volume of DMSO to the tube.
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Vortex the solution until the SR-17018 is completely dissolved.
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Add the corresponding volume of Tween-80 to the solution.
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Vortex the mixture until it is homogeneous.
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Add the final volume of sterile water.
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Vortex the solution again thoroughly to ensure complete mixing.
Example Formulation Volumes:
| Component | Ratio | For 1 mL Vehicle | For 5 mL Vehicle | For 10 mL Vehicle |
| DMSO | 1 | 0.1 mL | 0.5 mL | 1.0 mL |
| Tween-80 | 1 | 0.1 mL | 0.5 mL | 1.0 mL |
| Sterile Water | 8 | 0.8 mL | 4.0 mL | 8.0 mL |
| Total Volume | 10 | 1.0 mL | 5.0 mL | 10.0 mL |
Visualized Workflows
Caption: Workflow for preparing the SR-17018 oral gavage solution.
Caption: Decision tree for troubleshooting common issues with SR-17018 oral gavage.
References
- 1. A G protein signaling-biased agonist at the μ-opioid receptor reverses morphine tolerance while preventing morphine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the potential of novel and classical opioids to induce respiratory depression in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
SR-17018 versus morphine: comparative analysis of respiratory depression
For Researchers, Scientists, and Drug Development Professionals
The quest for safer analgesics has led to the development of novel compounds that selectively activate specific signaling pathways downstream of the µ-opioid receptor (MOR). One such compound, SR-17018, a G-protein biased agonist, has shown promise in preclinical studies for providing potent analgesia with a significantly reduced risk of respiratory depression compared to classical opioids like morphine. This guide provides a detailed comparative analysis of SR-17018 and morphine, with a focus on their effects on respiration, supported by experimental data and protocols.
Executive Summary
SR-17018 demonstrates a significantly wider therapeutic window between its analgesic effects and respiratory depression compared to morphine.[1][2] This improved safety profile is attributed to its biased agonism at the µ-opioid receptor, preferentially activating G-protein signaling pathways, which are associated with analgesia, over the β-arrestin2 pathway, which has been implicated in respiratory depression and other adverse effects.[3][4] In contrast, morphine acts as an unbiased agonist, activating both pathways and leading to a narrower margin of safety.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative differences in the pharmacological effects of SR-17018 and morphine based on preclinical data in rodents.
| Parameter | SR-17018 | Morphine | Source |
| Analgesia (Hot Plate Test, ED50) | ~10 mg/kg, s.c. | ~5-10 mg/kg, s.c. | [2] |
| Respiratory Depression (Whole-Body Plethysmography, ED50) | Not established (no significant depression at analgesic doses) | ~30 mg/kg, i.p. | [1] |
| Therapeutic Index (Respiratory Depression ED50 / Analgesia ED50) | Significantly higher than morphine | ~3-6 | Calculated from[1][2] |
| µ-Opioid Receptor Binding Affinity (Ki) | High affinity | High affinity | [5] |
| G-Protein Activation (EC50) | Potent | Potent | [2] |
| β-Arrestin2 Recruitment (EC50) | Weak / Partial | Potent | [2] |
Signaling Pathways
The differential effects of SR-17018 and morphine on respiration can be understood by examining their distinct interactions with the µ-opioid receptor and the subsequent intracellular signaling cascades.
Experimental Protocols
Whole-Body Plethysmography for Respiratory Analysis in Rodents
This non-invasive method is used to measure respiratory parameters in conscious, unrestrained animals.
Principle: The animal is placed in a sealed chamber, and the pressure changes resulting from the warming and humidification of inhaled air are measured. These pressure fluctuations are then used to calculate various respiratory parameters.
Procedure:
-
Acclimation: Animals are acclimated to the plethysmography chambers for a defined period (e.g., 30-60 minutes) on several days prior to the experiment to minimize stress-induced artifacts.
-
Baseline Recording: On the day of the experiment, a baseline recording of respiratory parameters (e.g., 15-30 minutes) is obtained before drug administration.
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Drug Administration: SR-17018, morphine, or vehicle is administered via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-injection Recording: Respiratory parameters are continuously recorded for a specified duration (e.g., 2-3 hours) after drug injection.
-
Data Analysis: The recorded data is analyzed to determine key respiratory parameters, including:
-
Respiratory Rate (breaths/minute): The number of breaths taken per minute.
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Tidal Volume (mL): The volume of air inhaled or exhaled in a single breath.
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Minute Ventilation (mL/minute): The total volume of air inhaled or exhaled per minute (Respiratory Rate x Tidal Volume).
-
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Search for safer pain relief advances with new engineered compounds | Scripps Research [scripps.edu]
A Comparative Analysis of the Analgesic Efficacy of SR-17018 and Oxycodone
For Immediate Release
This guide provides a detailed comparison of the analgesic properties of the novel G protein-biased mu-opioid receptor (MOR) agonist, SR-17018, and the conventional opioid, oxycodone. The following analysis is intended for researchers, scientists, and professionals in the field of drug development and pain management.
Executive Summary
SR-17018 is an investigational analgesic agent designed to preferentially activate G protein signaling pathways over β-arrestin2 recruitment at the mu-opioid receptor.[1] This biased agonism aims to separate the therapeutic analgesic effects from the adverse effects commonly associated with traditional opioids like oxycodone, such as respiratory depression and the development of tolerance.[1][2] Experimental data from murine models of pain demonstrate that SR-17018 possesses potent antinociceptive effects, in some cases superior to oxycodone, particularly in models of neuropathic pain.[1][3] Furthermore, SR-17018 exhibits a reduced tendency to induce tolerance with chronic administration compared to oxycodone.[1][3]
Quantitative Comparison of Analgesic Efficacy
The following table summarizes the key quantitative data from preclinical studies comparing the analgesic efficacy of SR-17018 and oxycodone in various mouse models of pain.
| Pain Model | Parameter | SR-17018 | Oxycodone | Morphine (for reference) | Citation |
| Warm Water Tail Immersion | Acute Antinociceptive Potency (ED50, mg/kg, IP) | 8.5 (5.2-13.1) | 2.4 (1.6-3.6) | 3.5 (2.5-4.8) | [1] |
| Formalin Test (Phase I - Acute Nociceptive Pain) | Antinociceptive Potency (ED50, mg/kg, IP) | 2.5 (1.1-5.7) | 2.1 (0.8-5.3) | 2.3 (1.1-4.7) | [1] |
| Formalin Test (Phase II - Inflammatory Pain) | Antinociceptive Potency (ED50, mg/kg, IP) | 1.4 (0.7-2.9) | 1.5 (0.8-2.9) | 1.7 (0.9-3.2) | [1] |
| Paclitaxel-Induced Neuropathic Pain | Efficacy | More potent and efficacious than morphine or oxycodone | Less efficacious than SR-17018 | Less efficacious than SR-17018 | [1][3] |
| Hot Plate Test | Tolerance (after chronic dosing) | No tolerance observed | Tolerance develops | Tolerance develops | [2][4] |
Signaling Pathways
SR-17018 and oxycodone both exert their analgesic effects through the mu-opioid receptor (MOR), a G protein-coupled receptor. However, their downstream signaling cascades differ significantly. Oxycodone, a conventional opioid agonist, activates both the G protein signaling pathway, which is associated with analgesia, and the β-arrestin2 recruitment pathway, which is linked to adverse effects such as respiratory depression and tolerance.[1] In contrast, SR-17018 is a G protein-biased agonist, preferentially activating the G protein pathway while minimally engaging the β-arrestin2 pathway.[1] This biased signaling is hypothesized to be the basis for its improved safety profile.
References
- 1. Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain - preLights [prelights.biologists.com]
A Comparative Analysis of Biased Opioid Agonists: SR-17018 versus PZM21
A deep dive into the pharmacology, in vivo effects, and signaling pathways of two promising, yet debated, G protein-biased µ-opioid receptor agonists.
The quest for safer and more effective analgesics has led to the development of biased opioid agonists, molecules designed to preferentially activate specific intracellular signaling pathways to maximize pain relief while minimizing life-threatening side effects like respiratory depression. Among these, SR-17018 and PZM21 have emerged as significant research compounds, both targeting the µ-opioid receptor (MOR) with a bias towards G protein signaling over β-arrestin recruitment. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Pharmacological and In Vivo Properties
| Parameter | SR-17018 | PZM21 | Reference Compound (Morphine) |
| Target | µ-opioid receptor (MOR) | µ-opioid receptor (MOR) | µ-opioid receptor (MOR) |
| Signaling Bias | G protein-biased | G protein-biased | Generally considered unbiased or slightly G protein-biased |
| Analgesic Efficacy | Potent analgesia, comparable to morphine in some models[1][2] | Potent analgesia, slightly less potent than morphine in some tests[3] | Potent analgesia (gold standard) |
| Respiratory Depression | Significantly reduced compared to morphine[1][2] | Conflicting reports: some studies show minimal respiratory depression[3], while others report depression similar to morphine[3] | Significant, dose-limiting respiratory depression |
| Gastrointestinal Side Effects (Constipation) | Reduced compared to morphine | Reduced compared to morphine[3] | Significant constipation |
| Tolerance Development | Does not appear to induce tolerance in the hot plate assay with repeated dosing[1][2] | Induces tolerance with repeated administration | Induces significant tolerance |
In Vitro Signaling Profile: A Closer Look at Bias
The defining characteristic of SR-17018 and PZM21 is their G protein signaling bias. This is typically quantified by comparing their potency (EC50) and efficacy (Emax) for G protein activation versus β-arrestin 2 recruitment. While head-to-head comparative studies with directly comparable bias factors are limited, the literature suggests both compounds preferentially engage the G protein pathway.[2][3]
It is important to note that some research suggests the apparent G protein bias of these compounds may be a consequence of their partial agonism at the MOR.[3] This means they may not activate the receptor to its full capacity, which could inherently lead to less β-arrestin 2 recruitment, a phenomenon often associated with full, robust receptor activation.
In Vivo Performance: Analgesia vs. Respiratory Depression
The therapeutic potential of biased opioids hinges on their ability to separate the desired analgesic effects from the dangerous side effects.
SR-17018 has demonstrated a promising in vivo profile, with studies showing potent antinociceptive effects in various pain models, including the hot plate test, with a potency similar to morphine.[1][2] Crucially, it appears to cause significantly less respiratory depression, a key factor in its potential as a safer analgesic.[1][2] Furthermore, chronic administration of SR-17018 did not lead to the development of tolerance in the hot plate test, a significant advantage over traditional opioids.[1][2]
PZM21 also exhibits potent analgesic properties.[3] However, its in vivo profile regarding respiratory safety is more controversial. While initial reports suggested a remarkable lack of respiratory depression[3], subsequent studies have indicated that PZM21 can indeed cause respiratory depression comparable to that of morphine, particularly at higher doses.[3] This discrepancy highlights the complexity of translating in vitro bias to predictable in vivo outcomes.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the experimental basis for the data presented, the following diagrams illustrate the key signaling pathways and experimental workflows.
Detailed Experimental Protocols
A summary of the typical methodologies employed in the characterization of biased opioid agonists is provided below. Specific parameters can vary between studies.
Bioluminescence Resonance Energy Transfer (BRET) Assays for Signaling
-
Objective: To quantify G protein activation and β-arrestin recruitment upon agonist binding to the µ-opioid receptor.
-
Principle: BRET is a proximity-based assay that measures the interaction between two proteins tagged with a luciferase (energy donor) and a fluorescent protein (energy acceptor). When the proteins are in close proximity (i.e., during a signaling event), energy is transferred from the luciferase to the fluorescent protein, resulting in a detectable light emission.
-
General Protocol:
-
Cell Culture and Transfection: HEK293 cells are commonly used and are co-transfected with plasmids encoding the MOR, a G protein subunit fused to a luciferase (e.g., Rluc8), and a fluorescent protein-tagged effector (e.g., GFP2-Gγ for G protein activation) or β-arrestin 2 fused to a fluorescent protein.[4]
-
Cell Plating: Transfected cells are plated in white, clear-bottom 96-well plates.
-
Agonist Stimulation: Cells are treated with varying concentrations of the test compound (e.g., SR-17018, PZM21) or a reference agonist (e.g., DAMGO).
-
Substrate Addition: A luciferase substrate (e.g., coelenterazine h) is added to each well.
-
Signal Detection: The luminescence and fluorescence emissions are measured using a microplate reader equipped for BRET detection. The BRET ratio is calculated as the ratio of acceptor emission to donor emission.[4]
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for each signaling pathway.
-
Whole-Body Plethysmography for Respiratory Function
-
Objective: To measure the respiratory parameters of conscious, unrestrained animals to assess opioid-induced respiratory depression.
-
Principle: This non-invasive technique measures pressure changes within a sealed chamber caused by the animal's breathing, which can be used to calculate respiratory rate, tidal volume, and minute ventilation.
-
General Protocol:
-
Acclimation: Mice are acclimated to the plethysmography chambers to minimize stress-induced respiratory changes.[5]
-
Baseline Measurement: Baseline respiratory parameters are recorded before drug administration.
-
Drug Administration: Animals are administered the test compound (e.g., SR-17018, PZM21) or a control (e.g., vehicle, morphine) via a specified route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Monitoring: Respiratory parameters are continuously monitored for a defined period after drug administration.[5]
-
Data Analysis: Changes in respiratory rate (breaths per minute), tidal volume (volume of air per breath), and minute ventilation (total volume of air breathed per minute) are calculated and compared between treatment groups.
-
Hot Plate Test for Analgesia
-
Objective: To assess the analgesic efficacy of a compound by measuring the latency of an animal's response to a thermal stimulus.
-
Principle: The time it takes for an animal to exhibit a pain response (e.g., paw licking, jumping) when placed on a heated surface is a measure of its pain threshold. Analgesics increase this response latency.
-
General Protocol:
-
Apparatus: A hot plate apparatus with a precisely controlled temperature (typically 52-55°C) is used.[6][7]
-
Baseline Latency: The baseline response latency of each animal is determined before drug administration. A cut-off time is established to prevent tissue damage.
-
Drug Administration: Animals receive the test compound or a control.
-
Post-treatment Testing: At specific time points after drug administration, the animals are placed back on the hot plate, and their response latency is measured.[7]
-
Data Analysis: The maximum possible effect (%MPE) is often calculated to normalize the data and compare the efficacy of different compounds.
-
Conclusion
SR-17018 and PZM21 represent important advancements in the development of biased opioid agonists. Both compounds demonstrate potent analgesic effects with a preference for G protein signaling. However, the available evidence suggests that SR-17018 may have a more favorable safety profile, with a wider therapeutic window between analgesia and respiratory depression and a lower propensity for tolerance development. The conflicting data on PZM21's respiratory effects underscore the ongoing challenges in predicting in vivo outcomes from in vitro data and highlight the need for further rigorous comparative studies. The concept of partial agonism as a contributor to the observed effects of these compounds also warrants further investigation. Continued research into the nuanced pharmacology of biased agonists like SR-17018 and PZM21 is crucial for the development of the next generation of safer and more effective pain therapeutics.
References
A Comparative Analysis of SR-17018 and TRV130 (Oliceridine): G-Protein Biased Mu-Opioid Receptor Agonists
A new frontier in pain management is the development of G-protein biased agonists at the mu-opioid receptor (MOR), designed to preferentially activate analgesic signaling pathways while minimizing the recruitment of β-arrestin2, which is associated with many of the adverse effects of traditional opioids. This guide provides a detailed comparative study of two such compounds, SR-17018 and TRV130 (oliceridine), intended for researchers, scientists, and drug development professionals.
SR-17018 and TRV130 are both synthetic MOR agonists that exhibit functional selectivity, or "bias," towards the G-protein signaling cascade over the β-arrestin2 pathway.[1][2] This biased agonism is hypothesized to lead to a wider therapeutic window, offering potent analgesia with a reduced risk of respiratory depression, constipation, and tolerance compared to conventional opioids like morphine.[3][4] TRV130, developed under the brand name Olinvyk, has received FDA approval for the management of moderate to severe acute pain in adults in a hospital or other controlled clinical setting.[3][5] SR-17018 remains a compound under investigation, showing promise in preclinical studies.[1][2]
Mechanism of Action: A Shared Path with Subtle Differences
Both SR-17018 and TRV130 bind to the MOR, a G-protein coupled receptor (GPCR).[1][5] Upon binding, they induce a conformational change in the receptor that preferentially facilitates its coupling to inhibitory G-proteins (Gi/o).[6] This activation of G-proteins leads to downstream signaling events that ultimately result in analgesia.[6]
The key distinction from traditional opioids lies in their reduced ability to promote the phosphorylation of the MOR by G-protein coupled receptor kinases (GRKs). This phosphorylation is a critical step for the recruitment of β-arrestin2.[7] By minimizing β-arrestin2 recruitment, these compounds are thought to circumvent the signaling pathways linked to adverse effects.[3][4]
Recent studies suggest that SR-17018 may achieve its bias through interactions with the MOR at a site distinct from the orthosteric binding pocket, potentially acting as a noncompetitive agonist.[8][9] This contrasts with TRV130, which is understood to act as a competitive partial agonist at the orthosteric site.[8][9]
Figure 1: Simplified signaling pathway of G-protein biased MOR agonists.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for SR-17018 and TRV130 from various in vitro and in vivo studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Pharmacological Profile
| Parameter | SR-17018 | TRV130 (Oliceridine) | Reference Compound | Assay System |
| G-Protein Activation (GTPγS) | ||||
| EC50 (nM) | 97 | ~1.5 - 47 | DAMGO | CHO cells expressing human MOR |
| Emax (%) | ~100 (relative to DAMGO) | ~40 - 60 (relative to DAMGO) | DAMGO | CHO cells expressing human MOR |
| β-Arrestin2 Recruitment | ||||
| EC50 (nM) | >10,000 | ~230 - 1,200 | DAMGO | PathHunter β-arrestin assay |
| Emax (%) | <10 (relative to DAMGO) | ~15 - 40 (relative to DAMGO) | DAMGO | PathHunter β-arrestin assay |
| Bias Factor | ~80-100 | ~2-3 (relative to morphine) | Morphine/DAMGO | Calculated from G-protein and β-arrestin data |
Note: EC50 and Emax values can vary significantly depending on the cell line, receptor expression levels, and specific assay conditions.
Table 2: In Vivo Pharmacological Profile (Rodent Models)
| Parameter | SR-17018 | TRV130 (Oliceridine) | Reference Compound | Animal Model |
| Analgesia (Hot Plate/Tail Flick) | ||||
| ED50 (mg/kg) | ~1 - 10 (i.p./p.o.) | ~0.1 - 1 (i.v./s.c.) | Morphine | Mouse/Rat |
| Respiratory Depression | ||||
| ED50 (mg/kg) | Significantly higher than analgesic ED50 | Higher than analgesic ED50 | Morphine | Mouse/Rat |
| Therapeutic Index | Wider than morphine | Wider than morphine | Morphine | Calculated as (Respiratory Depression ED50) / (Analgesia ED50) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key assays used to characterize SR-17018 and TRV130.
GTPγS Binding Assay (G-Protein Activation)
This assay measures the activation of G-proteins, a proximal event following MOR activation.
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human MOR.
-
Assay Buffer: Membranes are incubated in an assay buffer containing GDP, MgCl2, and NaCl.
-
Ligand Incubation: Test compounds (SR-17018, TRV130) at varying concentrations are added to the membranes and incubated.
-
[35S]GTPγS Addition: [35S]GTPγS, a non-hydrolyzable analog of GTP, is added to initiate the binding reaction.
-
Termination and Measurement: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the membranes is quantified using scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine EC50 and Emax values.
Figure 2: Workflow for the GTPγS Binding Assay.
β-Arrestin2 Recruitment Assay (e.g., PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin2 to the activated MOR.
-
Cell Culture: Use a cell line (e.g., U2OS) engineered to co-express the MOR fused to a fragment of β-galactosidase (ProLink™) and β-arrestin2 fused to the larger enzyme fragment (Enzyme Acceptor).
-
Ligand Stimulation: Cells are plated and then treated with varying concentrations of the test compounds.
-
Incubation: The cells are incubated to allow for receptor activation and β-arrestin2 recruitment.
-
Detection: A detection reagent containing the chemiluminescent substrate is added. If β-arrestin2 is recruited to the MOR, the two β-galactosidase fragments come into proximity, forming an active enzyme that converts the substrate, producing a luminescent signal.
-
Measurement: The luminescent signal is measured using a plate reader.
-
Data Analysis: Dose-response curves are generated to determine EC50 and Emax values.
Figure 3: Workflow for a β-Arrestin2 Recruitment Assay.
In Vivo Analgesia Assays (Hot Plate and Tail Flick Tests)
These assays are used to assess the antinociceptive effects of the compounds in animal models.
-
Hot Plate Test:
-
Acclimation: Animals (typically mice) are acclimated to the testing room and apparatus.
-
Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is measured by placing the animal on a heated plate (e.g., 55°C).
-
Drug Administration: The test compound is administered (e.g., intraperitoneally, orally).
-
Post-treatment Measurement: The latency to the nociceptive response is measured at various time points after drug administration. An increase in latency indicates an analgesic effect.
-
Cut-off Time: A maximum cut-off time is employed to prevent tissue damage.
-
-
Tail Flick Test:
-
Acclimation: Animals (typically rats or mice) are gently restrained.
-
Baseline Measurement: The baseline latency for the animal to flick its tail away from a radiant heat source is measured.
-
Drug Administration: The test compound is administered.
-
Post-treatment Measurement: The tail-flick latency is measured at various time points after drug administration.
-
Cut-off Time: A cut-off is used to prevent injury.
-
Respiratory Depression Assessment
Respiratory function is typically assessed using whole-body plethysmography.
-
Acclimation: Animals are placed in individual plethysmography chambers and allowed to acclimate.
-
Baseline Measurement: Baseline respiratory parameters (e.g., frequency, tidal volume, minute volume) are recorded.
-
Drug Administration: The test compound is administered.
-
Post-treatment Measurement: Respiratory parameters are continuously monitored for a set period. A decrease in respiratory frequency and minute volume indicates respiratory depression.
Concluding Remarks
Both SR-17018 and TRV130 (oliceridine) represent significant advancements in the quest for safer opioid analgesics. Their G-protein bias offers a promising mechanism to separate analgesia from dose-limiting side effects. While TRV130 has progressed to clinical use for acute pain, SR-17018 continues to be a valuable research tool for understanding the nuances of biased agonism at the MOR. Further head-to-head comparative studies under standardized conditions will be crucial to fully elucidate the relative therapeutic potential of these and other emerging biased agonists. The distinct possibility that SR-17018 acts via a noncompetitive mechanism warrants further investigation, as this could have significant implications for its pharmacological profile and potential clinical applications.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of μ receptors by SR-17018 through a distinctive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the development of tolerance to SR-17018 compared to morphine
A deep dive into the pharmacological profiles of the G protein-biased agonist SR-17018 and the classical opioid morphine reveals significant differences in the development of analgesic tolerance. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, for researchers and drug development professionals.
While morphine remains a cornerstone of pain management, its clinical utility is often hampered by the development of tolerance, requiring dose escalation and increasing the risk of adverse effects. SR-17018, a µ-opioid receptor (MOR) agonist with a preference for G protein signaling over β-arrestin2 recruitment, has emerged as a promising alternative with a potentially lower propensity for tolerance.
Quantitative Comparison of Analgesic Tolerance
Experimental studies in rodent models have demonstrated a stark contrast in the development of tolerance between SR-17018 and morphine. Chronic administration of morphine consistently leads to a significant reduction in its analgesic potency, a hallmark of tolerance. In contrast, SR-17018 maintains its efficacy under similar chronic dosing regimens in several pain assays.
| Compound | Dosing Regimen (Male C57BL/6 mice) | Pain Assay | Outcome on Analgesic Tolerance | Reference |
| Morphine | 24 mg/kg/day for 6 days (osmotic minipump) | Hot Plate Test | Two-fold decrease in potency | [1] |
| Morphine | 48 mg/kg/day for 6 days (osmotic minipump) | Hot Plate Test | Four-fold decrease in potency | [1] |
| SR-17018 | 24 mg/kg/day for 6 days (osmotic minipump) | Hot Plate Test | No significant tolerance observed | [1][2] |
| SR-17018 | 48 mg/kg/day for 6 days (osmotic minipump) | Hot Plate Test | Slight decrease in potency | [1][2] |
| Morphine | 24 or 48 mg/kg/day for 7 days (osmotic minipump) | Warm Water Tail Immersion | Two- to four-fold decrease in potency | [3] |
| SR-17018 | 24 and 48 mg/kg/day PO, b.i.d. for 7 days | Warm Water Tail Immersion | Tolerance observed | [3] |
| SR-17018 | Chronic Dosing | Formalin Pain Model | Retains efficacy | [4][5] |
| SR-17018 | Chronic Dosing | Chemotherapeutic-Induced Neuropathic Pain Model | Retains efficacy | [4] |
Note: The development of tolerance to SR-17018 appears to be assay-dependent, with tolerance observed in the warm water tail immersion test but not in the hot plate or formalin tests.[3][5] This suggests that the mechanisms underlying tolerance may differ across different pain modalities and neural circuits.
Mechanistic Insights into Reduced Tolerance with SR-17018
The differential development of tolerance between morphine and SR-17018 is rooted in their distinct interactions with the µ-opioid receptor and downstream signaling pathways. Morphine acts as a conventional agonist, activating both G protein signaling, which mediates analgesia, and the β-arrestin2 pathway, which is implicated in receptor desensitization and the development of tolerance.[6]
In contrast, SR-17018 is a G protein-biased agonist.[1] This bias means it preferentially activates the G protein pathway while minimally engaging the β-arrestin2 pathway.[1] This selective activation is thought to be a key reason for the reduced tolerance observed with SR-17018. Studies have shown that chronic SR-17018 administration does not lead to the receptor desensitization or adenylyl cyclase super-sensitization in the striatum, which are characteristic neuroadaptations seen with chronic morphine treatment.[1][7]
Furthermore, SR-17018 has been identified as a non-competitive agonist that stabilizes the MOR in an active G protein-signaling state.[4] This unique mode of action may contribute to its sustained efficacy and reduced tolerance profile.[4]
Signaling Pathway Comparison
Caption: Signaling pathways of Morphine and SR-17018 at the µ-opioid receptor.
Experimental Protocols
The investigation of analgesic tolerance to SR-17018 and morphine typically involves the chronic administration of the compounds to rodents, followed by the assessment of their antinociceptive effects.
Chronic Drug Administration
-
Osmotic Minipumps: For continuous delivery, osmotic minipumps are surgically implanted subcutaneously in mice.[1] These pumps are filled with either saline (control), morphine, or SR-17018 at concentrations calculated to deliver a specific dose (e.g., 24 or 48 mg/kg/day) over a period of 6-7 days.[1][3]
-
Oral Gavage: For repeated oral administration, compounds are administered twice daily (b.i.d.) via oral gavage for a specified duration, for instance, 7 days.[3]
Assessment of Antinociceptive Tolerance
-
Cumulative Dosing Procedure: Following the chronic treatment period, a cumulative dosing regimen is employed to determine the potency of the agonist.[1]
-
A baseline response to a nociceptive stimulus (e.g., hot plate, tail immersion) is recorded.
-
An initial dose of the agonist (morphine or SR-17018) is administered intraperitoneally (i.p.).
-
The antinociceptive response is measured at a set time point (e.g., 1 hour).
-
Subsequent, increasing doses are administered, and the response is measured after each dose to generate a dose-response curve.
-
The dose of the agonist required to produce a 50% maximal effect (ED50) is calculated. A rightward shift in the dose-response curve and an increase in the ED50 value in the chronically treated group compared to the control group indicates the development of tolerance.
-
Caption: A generalized experimental workflow for assessing analgesic tolerance.
References
- 1. A G protein signaling-biased agonist at the μ-opioid receptor reverses morphine tolerance while preventing morphine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. biorxiv.org [biorxiv.org]
- 6. annualreviews.org [annualreviews.org]
- 7. researchgate.net [researchgate.net]
SR-17018: A Novel Avenue for Reversing Morphine Tolerance
A Comparative Analysis of a G Protein-Biased µ-Opioid Receptor Agonist
The development of tolerance to the analgesic effects of morphine remains a significant challenge in pain management, necessitating dose escalation and increasing the risk of adverse effects. SR-17018, a G protein signaling-biased agonist at the µ-opioid receptor (MOR), has emerged as a promising therapeutic candidate that not only provides potent analgesia with a wider therapeutic window but also demonstrates the remarkable ability to reverse established morphine tolerance. This guide provides a comprehensive comparison of SR-17018 with morphine and other opioids, supported by experimental data, detailed protocols, and signaling pathway visualizations to inform researchers, scientists, and drug development professionals.
Comparative Efficacy in Reversing Morphine Tolerance
Experimental evidence robustly supports the ability of SR-17018 to restore the analgesic potency of morphine in tolerant subjects. In contrast to buprenorphine, which can suppress withdrawal but maintains morphine tolerance, SR-17018 effectively reverses it.[1][2]
Hot Plate Antinociception Data in Morphine-Tolerant Mice
The hot plate test is a standard method for assessing the thermal analgesic effects of opioids. The following table summarizes the efficacy of morphine and SR-17018 in morphine-tolerant mice.
| Treatment Group | Agonist Administered | Dose (mg/kg/day) | Antinociceptive Effect (% MPE) | Fold Shift in Morphine Potency | Reference |
| Saline Control | Morphine | - | Baseline | 1 (no tolerance) | [1] |
| Morphine Tolerant | Morphine | 24 | Reduced | 2-fold increase | [1] |
| Morphine Tolerant | Morphine | 48 | Significantly Reduced | 4-fold increase | [1] |
| Morphine Tolerant + SR-17018 | Morphine | 48 (SR-17018) | Restored | Potency Restored | [1][3] |
| Morphine Tolerant + Buprenorphine | Morphine | 2 (Buprenorphine) | Maintained Tolerance | Tolerance Maintained | [1][3] |
MPE: Maximum Possible Effect
Development of Tolerance: SR-17018 vs. Morphine and Oxycodone
Studies have shown that chronic administration of SR-17018 does not lead to the same degree of tolerance observed with traditional opioids like morphine and oxycodone in certain pain models.[4][5]
| Compound | Dosing (7 days) | Pain Assay | Tolerance Development | Reference |
| Morphine | 24 or 48 mg/kg/day (o.m.p.) | Warm Water Tail Immersion | Yes (2- or 4-fold shift in potency) | [4] |
| SR-17018 | 24 and 48 mg/kg/day (PO, b.i.d.) | Warm Water Tail Immersion | Yes | [4] |
| Oxycodone | 24 mg/kg/day (PO, b.i.d.) | Warm Water Tail Immersion | Yes | [4] |
| SR-17018 | 48 mg/kg/day | Hot Plate Test | No (in female mice) | [1] |
o.m.p.: osmotic minipump; PO: oral administration; b.i.d.: twice daily
Signaling Pathway of SR-17018
SR-17018's unique pharmacological profile stems from its biased agonism at the µ-opioid receptor. Unlike traditional opioids that activate both G protein signaling (associated with analgesia) and β-arrestin2 recruitment (linked to adverse effects and tolerance), SR-17018 preferentially activates the G protein pathway.[1][6][7] This biased signaling is believed to underlie its reduced side-effect profile and its ability to circumvent the mechanisms that lead to tolerance with chronic morphine use.
Caption: SR-17018's biased agonism at the µ-opioid receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of SR-17018.
Induction of Morphine Tolerance in Mice
This protocol describes a common method for inducing morphine tolerance in mice using osmotic minipumps for continuous drug delivery.
Caption: Workflow for inducing morphine tolerance in mice.
Detailed Steps:
-
Animal Acclimatization: Male C57BL/6 mice are housed in a controlled environment and allowed to acclimatize for at least 3 days before the experiment.
-
Anesthesia: Mice are anesthetized using a suitable anesthetic agent, such as isoflurane.
-
Pump Implantation: A small incision is made in the skin on the back of the mouse. An osmotic minipump, pre-filled with either morphine sulfate solution (e.g., to deliver 24 or 48 mg/kg/day) or sterile saline (for control groups), is inserted subcutaneously.
-
Wound Closure: The incision is closed with sutures or wound clips.
-
Recovery: Mice are monitored during recovery from anesthesia.
-
Chronic Infusion: The osmotic minipumps provide a continuous infusion of morphine or saline for a period of 6 to 7 days to induce a state of tolerance.
-
Tolerance Assessment: Following the chronic infusion period, the development of morphine tolerance is assessed using behavioral tests such as the hot plate or tail immersion assay.
Hot Plate Test for Antinociception
The hot plate test measures the latency of a mouse to react to a thermal stimulus, indicating the analgesic effect of a compound.
Detailed Steps:
-
Apparatus: A hot plate analgesiometer is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Latency: Before drug administration, each mouse is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Drug Administration: Mice are administered SR-17018, morphine, or a vehicle control, typically via intraperitoneal (i.p.) or oral (p.o.) routes.
-
Post-treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the mice are again placed on the hot plate, and their response latencies are recorded.
-
Data Analysis: The antinociceptive effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
cAMP Accumulation Assay
This assay is used to determine the functional consequence of µ-opioid receptor activation, specifically the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. Chronic morphine treatment leads to a compensatory "overshoot" in cAMP levels upon withdrawal, a hallmark of dependence that is not observed with SR-17018.[1][7]
Detailed Steps:
-
Cell Culture: Cells expressing the µ-opioid receptor (e.g., HEK-MOR cells) are cultured to an appropriate density.
-
Drug Treatment: Cells are treated with morphine, SR-17018, or vehicle for a specified period to induce acute effects or a chronic state.
-
Withdrawal and Stimulation: For chronic treatment experiments, the opioid is washed out, and the cells are then stimulated with forskolin, a direct activator of adenylyl cyclase.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., a competitive immunoassay using HTRF or ELISA technology).
-
Data Analysis: The amount of cAMP produced in response to forskolin stimulation is compared across treatment groups. A significant increase in cAMP levels in morphine-treated cells compared to controls indicates adenylyl cyclase supersensitization.
Conclusion
SR-17018 represents a significant advancement in the quest for safer and more effective opioid analgesics. Its unique G protein-biased signaling at the µ-opioid receptor not only mitigates the development of tolerance but also actively reverses pre-existing morphine tolerance. The comparative data and experimental protocols presented here provide a solid foundation for further research and development of this promising compound. The ability to separate analgesia from the molecular adaptations that drive tolerance and dependence positions SR-17018 as a potential game-changer in the management of chronic pain and opioid use disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Morphine Delivery via Slow Release Morphine Pellets or Osmotic Pumps: Plasma Concentration, Analgesia, and Naloxone-Precipitated Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tolerance and dependence after continuous morphine infusion from osmotic pumps measured by operant responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Abuse Potential of SR-17018 Relative to Fentanyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The opioid crisis has underscored the urgent need for safer analgesics with reduced abuse potential. SR-17018, a G protein-biased agonist at the mu-opioid receptor (MOR), has emerged as a promising candidate. This guide provides a comprehensive evaluation of the abuse potential of SR-17018 relative to the potent and widely abused synthetic opioid, fentanyl. By presenting key preclinical data, experimental methodologies, and signaling pathway illustrations, this document aims to inform research and development in the pursuit of safer pain management therapies.
Mechanism of Action: A Tale of Two Agonists
Fentanyl is a full agonist at the mu-opioid receptor, potently activating both the G protein signaling pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in adverse effects such as respiratory depression and the development of tolerance.[1][2] In contrast, SR-17018 is a G protein-biased agonist, preferentially activating the G protein pathway while minimally engaging the β-arrestin pathway.[1][2] This biased agonism is hypothesized to separate the therapeutic analgesic effects from the detrimental side effects, including abuse liability.
Preclinical Abuse Potential Assessment
The abuse potential of a novel compound is evaluated through a battery of preclinical assays in animal models. Key among these are conditioned place preference (CPP), which assesses the rewarding properties of a drug, and self-administration studies, which measure the reinforcing effects.
Conditioned Place Preference (CPP)
The CPP paradigm is a standard preclinical behavioral model used to study the rewarding and aversive effects of drugs.[3] In a study by Podlewska et al. (2021), the rewarding effects of SR-17018 were compared to morphine in mice. While a direct comparison to fentanyl is not available from this study, the data indicates that SR-17018 does possess rewarding properties.
| Compound | Dose (mg/kg, i.p.) | CPP Score (s) |
| Vehicle | - | ~ -100 |
| Morphine | 10 | ~ 200 |
| SR-17018 | 24 | ~ 150 |
| Table 1: Conditioned Place Preference data for SR-17018 and Morphine. Data adapted from Podlewska et al., 2021. |
Self-Administration
Self-administration studies are considered the gold standard for assessing the reinforcing properties of a drug, which is a key component of its abuse liability. A study directly compared the reinforcing efficacy of SR-17018 and fentanyl in rats. The results indicated that while SR-17018 does function as a reinforcer, it is significantly less efficacious than fentanyl.
| Compound | Highest Breakpoint Achieved (Progressive Ratio) |
| Fentanyl | High |
| SR-17018 | Low |
| Table 2: Reinforcing efficacy of Fentanyl vs. SR-17018 in a self-administration paradigm. |
Assessment of Adverse Effects
Beyond the direct rewarding and reinforcing properties, the abuse potential of an opioid is also influenced by its profile of adverse effects, particularly respiratory depression and the development of tolerance and physical dependence.
Respiratory Depression
Opioid-induced respiratory depression is the primary cause of overdose-related fatalities. Preclinical studies using whole-body plethysmography have demonstrated a significant separation between the analgesic effects and respiratory depression for SR-17018. In a direct comparison, fentanyl produced dose-dependent respiratory depression, whereas SR-17018 did not cause significant respiratory depression at doses that produce effective analgesia.
| Compound | Analgesic ED50 | Respiratory Depression |
| Fentanyl | Low | Present at and above analgesic doses |
| SR-17018 | Moderate | Not observed at analgesic doses |
| Table 3: Comparison of Analgesic Efficacy and Respiratory Depression. |
Tolerance and Physical Dependence
Chronic administration of traditional opioids leads to the development of tolerance, requiring dose escalation to achieve the same analgesic effect, and physical dependence, characterized by withdrawal symptoms upon cessation of the drug. Studies have shown that SR-17018 induces less tolerance compared to morphine. While SR-17018 can produce physical dependence, the withdrawal syndrome appears to be less severe than that of morphine.
| Feature | Fentanyl (and other traditional opioids) | SR-17018 |
| Tolerance Development | Rapid and pronounced | Slower and less pronounced |
| Physical Dependence | Induces significant physical dependence | Induces physical dependence, but with potentially less severe withdrawal |
| Table 4: Comparison of Tolerance and Physical Dependence. |
Experimental Protocols
Conditioned Place Preference (CPP) Protocol
A standard CPP protocol involves three phases:
-
Pre-Test (Habituation): On the first day, animals are allowed to freely explore the entire apparatus, which consists of at least two distinct compartments (e.g., differing in wall color, floor texture). The time spent in each compartment is recorded to establish any baseline preference.
-
Conditioning: Over several days, animals receive injections of the drug (e.g., SR-17018 or fentanyl) and are immediately confined to one of the compartments for a set period. On alternate days, they receive a vehicle injection and are confined to the other compartment. The drug-compartment pairing is counterbalanced across animals.
-
Post-Test (Test for Preference): On the final day, animals are placed in the apparatus with free access to all compartments, and the time spent in each is recorded. A significant increase in time spent in the drug-paired compartment compared to the pre-test indicates a conditioned place preference, suggesting the drug has rewarding properties.[3]
Intravenous Self-Administration Protocol
This protocol typically involves the following steps:
-
Surgical Catheter Implantation: A catheter is surgically implanted into the jugular vein of the animal (typically a rat or mouse) and exits on its back.
-
Acquisition of Self-Administration: Following recovery, the animal is placed in an operant chamber equipped with two levers. Presses on the "active" lever result in the intravenous infusion of the drug, while presses on the "inactive" lever have no consequence. This phase continues until the animal demonstrates stable drug-taking behavior.
-
Dose-Response and Progressive Ratio Schedules: To further characterize the reinforcing effects, different doses of the drug can be tested. A progressive ratio schedule of reinforcement is often used, where the number of lever presses required to receive a single infusion increases progressively. The "breakpoint," or the highest number of presses an animal is willing to make for a single infusion, is a measure of the drug's motivational strength.
Whole-Body Plethysmography for Respiratory Depression
This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained animals.
-
Acclimation: The animal is placed in a sealed chamber to acclimate to the environment.
-
Baseline Recording: Respiratory parameters, including frequency (breaths per minute), tidal volume (the volume of air inhaled or exhaled in a single breath), and minute ventilation (the total volume of air inhaled or exhaled per minute), are recorded to establish a baseline.
-
Drug Administration: The animal is briefly removed, administered the test compound (SR-17018 or fentanyl), and returned to the chamber.
-
Post-Drug Recording: Respiratory parameters are continuously monitored to determine the magnitude and duration of any respiratory depressant effects.
Conclusion
The available preclinical data suggests that SR-17018 has a significantly lower abuse potential compared to fentanyl. This is evidenced by its reduced reinforcing efficacy in self-administration studies and a favorable safety profile characterized by a lack of significant respiratory depression at analgesic doses. While SR-17018 does exhibit rewarding properties and can induce physical dependence, the overall profile suggests a reduced liability for abuse and overdose compared to traditional full mu-opioid receptor agonists like fentanyl. Further research, including direct head-to-head comparisons in a wider range of preclinical models and eventual clinical trials, is necessary to fully elucidate the abuse potential of SR-17018 in humans. The development of G protein-biased agonists like SR-17018 represents a promising strategy in the ongoing effort to create safer and more effective pain therapeutics.
References
A Comparative Analysis of the Pharmacokinetic Profiles of SR-17018 and Buprenorphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of two significant mu-opioid receptor (μOR) modulators: SR-17018, a novel G-protein biased agonist, and buprenorphine, a widely used partial agonist. Understanding the distinct pharmacokinetic profiles of these compounds is crucial for the development of safer and more effective opioid analgesics.
Executive Summary
SR-17018 and buprenorphine both act on the μ-opioid receptor, a key target for pain management. However, they exhibit different mechanisms of action at the molecular level, which in turn influences their pharmacokinetic and pharmacodynamic properties. SR-17018 is designed to preferentially activate the G-protein signaling pathway, which is associated with analgesia, while minimizing the recruitment of β-arrestin, a pathway linked to adverse effects like respiratory depression and tolerance.[1][2][3] Buprenorphine, on the other hand, acts as a partial agonist at the μ-opioid receptor and an antagonist at the kappa-opioid receptor.[4][5] This partial agonism results in a "ceiling effect," where increasing the dose beyond a certain point does not proportionally increase its opioid effects, contributing to a better safety profile compared to full agonists.[5][6]
This guide presents a side-by-side comparison of their pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and provides visual representations of their distinct signaling pathways.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for SR-17018 and buprenorphine in mice. It is important to note that direct comparative studies providing head-to-head pharmacokinetic data are limited. The data presented here are compiled from separate studies and may involve different experimental conditions, which should be considered when making comparisons.
| Parameter | SR-17018 (Oral Gavage) | Buprenorphine (Sublingual/Injectable) | Source |
| Peak Plasma Concentration (Cmax) | Data not available in reviewed literature. | 1.28 ng/mL (0.1 mg/kg, injectable) to 20.2 ng/mL (2.0 mg/kg, injectable) | [7] |
| Time to Peak Plasma Concentration (Tmax) | Data not available in reviewed literature. | 0.5 to 6 hours (sustained-release, injectable); 1 to 3 hours (immediate-release, injectable) | [7] |
| Area Under the Curve (AUC) | Data not available in reviewed literature. | Varies significantly with dose and formulation. | [7][8] |
| Pharmacokinetic Half-Life (t½) | 6-8 hours | Varies with formulation; ~10.1 hours (sustained-release) | [9] |
| Bioavailability | Orally bioavailable | Low oral bioavailability; higher via sublingual and parenteral routes. | [9] |
| Brain-to-Plasma Ratio | 3:1 | High lipophilicity suggests good brain penetration. | [9] |
Experimental Protocols
The following sections detail the generalized methodologies employed in the pharmacokinetic analysis of SR-17018 and buprenorphine in preclinical mouse models.
In Vivo Pharmacokinetic Study in Mice
1. Animal Models:
-
Studies typically utilize adult male C57BL/6J mice.[9] Animals are housed in a controlled environment with a standard diet and water ad libitum.
2. Drug Administration:
-
SR-17018: Administered via oral gavage.[9] A solution of SR-17018 is prepared in a suitable vehicle, such as a mixture of DMSO, Tween 80, and water.
-
Buprenorphine: Due to its poor oral bioavailability, buprenorphine is often administered subcutaneously or sublingually in preclinical studies. For sublingual administration, a concentrated solution is applied under the tongue of the anesthetized mouse.
3. Blood Sampling:
-
At predetermined time points following drug administration, blood samples are collected. Common methods include retro-orbital sinus bleeding or cardiac puncture under terminal anesthesia.[10]
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
4. Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Preparation: Plasma samples are prepared for analysis by protein precipitation.[11] An organic solvent, such as acetonitrile, is added to the plasma to precipitate proteins. The sample is then centrifuged, and the supernatant containing the drug is transferred for analysis.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. The drug is separated from other plasma components on a C18 analytical column using a gradient mobile phase, typically consisting of a mixture of an aqueous solution (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile with formic acid).[11]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode for sensitive and selective quantification of the parent drug and its metabolites.[11]
-
Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the drug concentration in the plasma samples. Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are then calculated from the concentration-time data using non-compartmental analysis.[7][12]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of SR-17018 and buprenorphine at the mu-opioid receptor.
Caption: SR-17018 Signaling Pathway.
Caption: Buprenorphine Signaling Pathway.
Conclusion
SR-17018 and buprenorphine represent two distinct approaches to modulating the mu-opioid receptor for therapeutic benefit. SR-17018, with its G-protein bias, holds the promise of potent analgesia with a reduced side-effect profile, a concept supported by its preclinical data showing a long half-life and good brain penetration.[9] Buprenorphine's established clinical utility is, in part, due to its partial agonist activity, which confers a ceiling effect on its more dangerous side effects.[5][6]
Further research, particularly head-to-head comparative pharmacokinetic and pharmacodynamic studies, is necessary to fully elucidate the relative advantages and disadvantages of these two compounds. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers in the field of opioid drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Buprenorphine Is a Weak Partial Agonist That Inhibits Opioid Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
- 6. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. G protein signaling-biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Population pharmacokinetics of buprenorphine and naloxone sublingual combination in Chinese healthy volunteers and patients with opioid use disorder: Model-based dose optimization [frontiersin.org]
Safety Operating Guide
Proper Disposal of 5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one: A Guide for Laboratory Professionals
For Immediate Reference: Treat 5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste streams. Adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Waste Characterization and Segregation
Due to its chemical structure, which includes a chlorinated benzimidazole and a chlorophenyl group, 5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one must be managed as a hazardous waste. Proper segregation is the first step in a compliant disposal process.
| Waste Stream | Description | Container Type |
| Solid Waste | Unused or expired solid compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into direct contact with the compound. | A clearly labeled, sealable, and chemically resistant container designated for "Chlorinated Solid Hazardous Waste." |
| Liquid Waste | Solutions containing the compound, as well as the first rinse from cleaning contaminated glassware. | A clearly labeled, sealable, and chemically resistant container designated for "Chlorinated Liquid Hazardous Waste." Never mix with non-chlorinated solvent waste. |
| Sharps Waste | Any contaminated needles, syringes, or other sharp objects. | A designated, puncture-proof sharps container clearly labeled as "Hazardous Sharps Waste." |
Step-by-Step Disposal Protocol
Follow these steps to ensure the safe and compliant disposal of 5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one.
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, at a minimum, wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Collection:
-
Solids: Carefully place all solid waste into the designated "Chlorinated Solid Hazardous Waste" container.
-
Liquids: Pour all liquid waste into the designated "Chlorinated Liquid Hazardous Waste" container using a funnel to prevent spills.
-
Sharps: Immediately place all contaminated sharps into the designated "Hazardous Sharps Waste" container.
-
-
Container Management:
-
Keep all waste containers securely sealed when not in use.
-
Ensure all containers are clearly labeled with the full chemical name and a "Hazardous Waste" label.
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Decontamination of Glassware:
-
Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the first rinseate and dispose of it as "Chlorinated Liquid Hazardous Waste."
-
Subsequent rinses can typically be disposed of as non-hazardous waste, but it is best practice to consult with your institution's Environmental Health & Safety (EHS) office.
-
-
Disposal of Empty Containers:
-
An empty container that held 5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one must be triple-rinsed with a suitable solvent.[1]
-
The rinsate from all three rinses must be collected and disposed of as "Chlorinated Liquid Hazardous Waste."[2]
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.
-
-
Request for Waste Pickup:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one and associated materials.
Caption: Disposal workflow for 5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one.
Disclaimer: This document provides general guidance. Researchers must always consult their institution's specific hazardous waste management policies and procedures and the relevant Safety Data Sheet (SDS) if available. Your institution's Environmental Health & Safety (EHS) department is the primary resource for any questions regarding chemical safety and disposal.
References
Essential Safety and Logistical Information for Handling 5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of the chemical compound 5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given the compound's structure as a chlorinated benzimidazole derivative, a class of compounds that can be pharmacologically active, appropriate personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or ANSI Z87.1 standards. |
| Face Shield | Recommended when there is a risk of splashing, worn over safety goggles. | |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., Nitrile) should be worn. Inspect for tears or holes before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A full-sleeved lab coat is required. |
| Apron | A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing. | |
| Respiratory Protection | Respirator | In case of potential aerosol or dust generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Ensure proper fit testing and training. |
Hazard and Safety Information
Based on data for structurally similar compounds like 2-chloromethylbenzimidazole, the following hazards should be considered[1]:
| Hazard | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation. | Avoid contact with skin. Wear appropriate gloves and protective clothing. |
| Eye Irritation | Causes serious eye irritation. | Wear chemical safety goggles and, if necessary, a face shield. |
| Respiratory Irritation | May cause respiratory irritation. | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust or vapors. |
Operational Plan: Handling Protocol
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.
Experimental Protocol for Handling
-
Preparation :
-
Put on all required personal protective equipment as specified in the PPE table.
-
Ensure a chemical fume hood is operational and set up your workspace within it.
-
Prepare all necessary laboratory equipment and designated, clearly labeled waste containers for halogenated organic waste.
-
-
Handling :
-
When weighing the solid compound, do so within the fume hood to minimize inhalation of any dust particles. Use a draft shield if necessary.
-
When dissolving or reacting the compound, add it slowly to the solvent or reaction mixture to control the reaction rate and avoid splashing.
-
-
Cleanup :
-
Decontaminate all glassware and surfaces that have come into contact with the chemical. Use an appropriate solvent (e.g., ethanol or acetone) followed by a thorough wash with soap and water.
-
Properly segregate and label all waste generated.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Disposal Plan
The disposal of 5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one and its associated waste must be handled with care to prevent environmental contamination.
| Waste Type | Disposal Container | Disposal Method |
| Solid Compound | Labeled, sealed container for halogenated organic solids. | Dispose of through a certified hazardous waste disposal service. |
| Contaminated Solvents | Labeled, sealed container for halogenated organic liquid waste. | Dispose of through a certified hazardous waste disposal service. |
| Contaminated PPE | Labeled, sealed bag for solid hazardous waste. | Dispose of through a certified hazardous waste disposal service. |
Experimental Protocol for Disposal
-
Segregation :
-
At the point of generation, separate halogenated waste from non-halogenated waste streams.
-
Collect solid waste (excess compound, contaminated weigh boats, etc.) in a designated, labeled container for halogenated solids.
-
Collect liquid waste (reaction mixtures, cleaning solvents) in a designated, labeled container for halogenated liquid waste.
-
-
Storage :
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Keep waste containers securely closed when not in use.
-
-
Disposal :
-
Arrange for the pickup and disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, or if you are not equipped to handle them, contact your institution's emergency response team. |
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
